Product packaging for N-(4-Phenoxyphenyl)acetamide(Cat. No.:CAS No. 6312-87-4)

N-(4-Phenoxyphenyl)acetamide

Cat. No.: B189018
CAS No.: 6312-87-4
M. Wt: 227.26 g/mol
InChI Key: JIHOMPVYRSEHKW-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 33.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40576. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B189018 N-(4-Phenoxyphenyl)acetamide CAS No. 6312-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-phenoxyphenyl)acetamide
Source PubChem
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InChI

InChI=1S/C14H13NO2/c1-11(16)15-12-7-9-14(10-8-12)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHOMPVYRSEHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212461
Record name N-(4-Phenoxyphenyl)acetamide
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6312-87-4
Record name N-(4-Phenoxyphenyl)acetamide
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Record name N-(4-Phenoxyphenyl)acetamide
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Record name N-(4-PHENOXYPHENYL)ACETAMIDE
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Synthetic Methodologies and Reaction Mechanisms for N 4 Phenoxyphenyl Acetamide and Its Derivatives

Classical Synthetic Approaches

The formation of N-(4-phenoxyphenyl)acetamide fundamentally involves the creation of an amide linkage between a carboxylic acid or its derivative and an amine. Two primary classical methods are prominently utilized: the direct condensation of a carboxylic acid with an amine and the reaction of an amine with a more reactive acyl chloride.

Amide Bond Formation through Carboxylic Acid and Amine Condensation

The direct reaction between a carboxylic acid and an amine to form an amide is a fundamental transformation in organic chemistry. hepatochem.com However, this process is often challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate-ammonium salt. libretexts.orgdur.ac.uk To overcome this, the reaction is typically conducted by heating the salt above 100°C to drive off water and form the amide. libretexts.org

Alternatively, coupling agents are frequently employed to facilitate the reaction under milder conditions. hepatochem.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as hydroxybenzotriazole (B1436442) (HOBt), activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. evitachem.comresearchgate.net For instance, the synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide involves the reaction of indole-3-acetic acid with 4-phenoxyaniline (B93406) using DCC and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in dichloromethane (B109758).

Mechanism of Addition-Elimination Reactions

The formation of an amide bond from a carboxylic acid and an amine, particularly when activated, proceeds through a nucleophilic addition-elimination mechanism. savemyexams.comsavemyexams.comscience-revision.co.uk The key steps are:

Activation of the Carboxylic Acid: In the presence of a coupling agent like DCC, the carboxylic acid is activated to form a highly reactive intermediate. libretexts.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the activated carboxylic acid. savemyexams.comchemguide.co.uk This addition step forms a tetrahedral intermediate. science-revision.co.uk

Proton Transfer: A proton is transferred, often facilitated by other molecules in the reaction mixture. libretexts.org

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating a leaving group (which was originally part of the coupling agent), resulting in the final amide product. libretexts.orgchemguide.co.uk

This two-step process of addition followed by elimination is characteristic of nucleophilic acyl substitution reactions. science-revision.co.uk

Influence of pH on Zwitterionic Tetrahedral Intermediates

The stability and breakdown of the tetrahedral intermediate are significantly influenced by the pH of the reaction medium. The intermediate can exist in a zwitterionic form, where the oxygen atom is negatively charged and the nitrogen atom is positively charged. researchgate.net

The protonation state of this intermediate is crucial for the reaction pathway. In acidic solutions, the breakdown of the N-protonated tetrahedral intermediate can occur. cdnsciencepub.com Conversely, under basic conditions, the deprotonated form is more prevalent. researchgate.net Studies have shown that amide formation can be strongly inhibited in highly acidic (pH < 2) or highly basic (pH > 12) solutions, suggesting that the condensation reaction is most efficient between the neutral forms of the amine and carboxylic acid. acs.org The rate-determining step can shift depending on the pKa of the reacting amine; for less basic amines, proton transfer within the zwitterionic intermediate can be rate-limiting. sci-hub.box

Reaction of 4-(Phenoxy)aniline with Chloroacetyl Chloride

A more direct and often higher-yielding method for synthesizing this compound derivatives involves the acylation of 4-(phenoxy)aniline with a reactive acyl chloride, such as chloroacetyl chloride. grafiati.com This reaction is a type of nucleophilic acyl substitution. chemguide.co.uk

The synthesis of 2-chloro-N-(4-phenoxyphenyl)acetamide is a prime example, where 4-(phenoxy)aniline is reacted with chloroacetyl chloride. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. chemguide.co.uk

Optimization of Reaction Conditions (Temperature, Solvents)

The efficiency of the acylation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and base.

ParameterConditionsOutcomeReference
Solvent Anhydrous solvents like 1,2-dichloroethane, benzene (B151609), or toluene (B28343) are commonly used.Anhydrous conditions prevent the hydrolysis of the reactive chloroacetyl chloride. advancechemjournal.comgoogle.com
Base Organic bases such as triethylamine (B128534) or inorganic bases like potassium carbonate are employed.The base neutralizes the HCl byproduct, driving the reaction to completion. advancechemjournal.com
Temperature The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of the acyl chloride to control the exothermic reaction, followed by stirring at room temperature or reflux to ensure completion.Controlled temperature helps to minimize side reactions and improve yield.
Reaction Time Durations can range from a few hours to overnight.Sufficient reaction time ensures the reaction proceeds to completion. nih.gov

For example, one procedure involves refluxing a suspension of 4-(phenoxy)aniline with chloroacetyl chloride in the presence of ammonium (B1175870) chloride and hexamethyldisilazane (B44280) (HMDS), followed by workup to yield the product in high purity. nih.gov Another method reports an 85.25% yield when the reaction is conducted in benzene under reflux.

Purification Strategies (Recrystallization, Flash Chromatography)

After the reaction is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and residual solvents. The two most common and effective purification techniques for this compound derivatives are recrystallization and flash chromatography.

Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a hot solvent or a mixture of solvents in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. For 2-chloro-N-(4-phenoxyphenyl)acetamide, recrystallization from a solvent mixture like ethyl acetate-hexane is a common practice. nih.gov Yields of up to 80% with fine crystalline products have been reported after recrystallization.

Flash Chromatography is a rapid form of column chromatography that uses pressure to speed up the separation process. It is particularly useful for separating complex mixtures or when recrystallization is not effective. The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of increasing polarity. For instance, derivatives of this compound have been purified using flash chromatography with a gradient of methanol (B129727) in dichloromethane or an elution system of n-hexane:ethyl acetate (B1210297). nih.govdergipark.org.tr This technique allows for the isolation of highly pure compounds, often with purity greater than 95%.

The choice between recrystallization and flash chromatography depends on the nature of the product and the impurities present. Often, a combination of both methods is used to achieve the highest purity.

Synthesis of Derivatized N-(4-Phenoxyphenyl)acetamides

The derivatization of the this compound scaffold is primarily achieved by leveraging the reactivity of its precursors, such as 2-chloro-N-(4-phenoxyphenyl)acetamide. This key intermediate allows for the introduction of various molecular fragments through nucleophilic substitution reactions, leading to a diverse range of derivatives.

Synthesis of Uracil-Bearing this compound Derivatives

A significant area of research involves the conjugation of a uracil (B121893) moiety to the this compound core. This is typically accomplished by reacting a suitable 1-substituted uracil derivative with 2-chloro-N-(4-phenoxyphenyl)acetamide. researchgate.netnih.gov The resulting compounds feature the uracil ring attached to the acetamide (B32628) nitrogen via a linker.

The primary synthetic route to uracil-bearing this compound derivatives involves the N-alkylation of a 1-substituted uracil at its N3 position. nih.govmathnet.ru This is achieved through a condensation reaction with 2-chloro-N-(4-phenoxyphenyl)acetamide (1). nih.gov The process begins with the treatment of various 1-substituted uracils with a base in a suitable solvent, followed by the addition of the chloroacetamide reagent. nih.govmathnet.ru This reaction results in the formation of a new carbon-nitrogen bond, linking the uracil and phenoxyphenylacetamide moieties. nih.gov Yields for these target compounds are generally high, often ranging from 79% to 90%. nih.gov

The synthesis of the key intermediate, 2-chloro-N-(4-phenoxyphenyl)acetamide (1), is accomplished by reacting 4-phenoxyaniline (2) with chloroacetyl chloride. nih.gov

General Reaction Scheme: Reaction of 1-substituted uracil with 2-chloro-N-(4-phenoxyphenyl)acetamide Scheme depicting the condensation of a 1-substituted uracil with 2-chloro-N-(4-phenoxyphenyl)acetamide (1) to yield the N3-alkylated product.

The choice of base and solvent is critical for the success of the condensation reaction and significantly influences the reaction yields. Potassium carbonate (K₂CO₃) is commonly employed as the base, and dimethylformamide (DMF) is the preferred solvent. researchgate.netnih.govmathnet.rukuleuven.beacs.org

The role of K₂CO₃ is to deprotonate the N3-hydrogen of the uracil ring, generating a nucleophilic uracil anion. This anion then attacks the electrophilic carbon of the 2-chloro-N-(4-phenoxyphenyl)acetamide, displacing the chloride ion in a nucleophilic substitution reaction. nih.govmathnet.ru Using a 1.5-fold excess of potassium carbonate has been shown to be effective. mathnet.ru

DMF is an ideal solvent for this reaction due to its polar aprotic nature. It effectively dissolves both the uracil derivatives and the inorganic base, facilitating a homogeneous reaction mixture. nih.govmathnet.ru The reaction is often carried out at elevated temperatures, such as 80 °C, to ensure a reasonable reaction rate, followed by stirring at room temperature for an extended period (e.g., 24 hours) to drive the reaction to completion. nih.govmathnet.ru This combination of K₂CO₃ and DMF consistently leads to good to excellent yields of the desired products. nih.govmathnet.ru

Table 1: Reaction Conditions and Yields for Uracil Derivatives
ReactantsBaseSolventTemperatureTimeYieldReference
1-Substituted Uracils + Compound 1K₂CO₃DMF80 °C then RT24 h79-90% nih.gov
1-[5-(4-bromophenoxy)pentyl]uracil (6) + ChloroacetamidesK₂CO₃ (1.5-fold excess)DMF80 °C then RT24 h78-90% mathnet.ru
1-[ω-(4-bromophenoxy)alkyl]uracil + Compound 1 derivativesK₂CO₃DMFRoom Temp24 h72-81% kuleuven.be

To explore structure-activity relationships, derivatives featuring long alkyl chains linking the uracil and the phenoxy group have been synthesized. researchgate.netkuleuven.benih.gov These syntheses involve starting materials like 1-[ω-(4-bromophenoxy)alkyl]uracils, where the alkyl chain (e.g., octyl, decyl, dodecyl) is already in place. researchgate.netkuleuven.be

The synthesis of these long-chain precursors, such as 1-[ω-(p-bromophenoxy)alkyl]uracils, can be achieved through methods like the silyl (B83357) version of the Hilbert–Johnson reaction. This involves the condensation of 2,4-bis(trimethylsilyloxy)pyrimidine with the corresponding 1-bromo-ω-(p-bromophenoxy)alkanes. kuleuven.be These intermediates are then reacted with 2-chloro-N-(4-phenoxyphenyl)acetamide or its derivatives under the standard K₂CO₃/DMF conditions to yield the final long-chained products. researchgate.netkuleuven.be For instance, a derivative incorporating a dodecane-1,12-diyl linker has been successfully synthesized. researchgate.netkuleuven.be

Role of Bases (e.g., K₂CO₃) and Solvents (e.g., DMF) in Reaction Yields

Synthesis of Isoxazole-Bearing this compound Derivatives

Another class of derivatives involves the incorporation of an isoxazole (B147169) ring. The synthetic strategies focus on building the isoxazole ring and then attaching it to the this compound core, or constructing the molecule from a pre-formed 4-phenoxyphenyl isoxazole moiety.

A series of 4-phenoxyphenyl isoxazole derivatives has been synthesized, demonstrating a pathway to incorporate this specific moiety. nih.gov The synthesis starts with commercially available materials and proceeds through several key steps to build the final structure. nih.gov

The process begins with an etherification reaction between a phenol (B47542) (or a substituted phenol) and 4-fluorobenzaldehyde (B137897) in the presence of K₂CO₃ to form a 4-phenoxybenzaldehyde (B127426) intermediate (2). nih.gov This aldehyde is then converted to an aldoxime (3) by reacting it with hydroxylamine. Subsequent chlorination of the aldoxime with N-chlorosuccinimide (NCS) yields a chloroaldoxime (4), a key precursor for the isoxazole ring formation. The isoxazole ring is then constructed via a cycloaddition reaction, leading to a 4-phenoxyphenyl isoxazole with a functional group suitable for further modification, such as an ester. Finally, this ester can be hydrolyzed to a carboxylic acid and then coupled with an amine to form the desired amide, such as a this compound derivative. nih.gov For example, compound 6l , which contains a phenylacetamide group, was synthesized using this approach. nih.gov

Table 2: Synthetic Pathway for 4-Phenoxy-phenyl Isoxazoles nih.gov
StepReactantsReagentsIntermediate/ProductDescription
1Phenol + 4-FluorobenzaldehydeK₂CO₃4-Phenoxybenzaldehyde (2)Ether synthesis
2Intermediate 2HydroxylamineAldoxime (3)Addition-elimination reaction
3Intermediate 3N-Chlorosuccinimide (NCS)Chloroaldoxime (4)Chlorination
4Intermediate 4 + AlkyneBaseIsoxazole ester (5)[3+2] Cycloaddition
5Intermediate 5Acid/Base HydrolysisIsoxazole carboxylic acidEster hydrolysis
6Isoxazole carboxylic acid + AmineCoupling agentsTarget Isoxazole Amide (e.g., 6l)Amide bond formation
Incorporation of 4-Phenoxyphenyl Isoxazole Moieties

Synthesis of Quinazolinone-Bearing this compound Derivatives

Quinazolinone-bearing this compound derivatives represent a significant class of compounds with diverse biological activities. Their synthesis often involves multi-step reaction sequences.

A common method for synthesizing these derivatives involves the condensation of a quinazolin-4(3H)-one scaffold with 2-bromo-N-(4-phenoxyphenyl)acetamide. In a typical procedure, the quinazolin-4(3H)-one derivative is dissolved in a solvent like dimethylformamide (DMF), followed by the addition of 2-bromo-N-(4-phenoxyphenyl)acetamide and a base such as potassium carbonate (K₂CO₃) at room temperature. acs.org The reaction mixture is stirred for several hours to facilitate the nucleophilic substitution, where the nitrogen at the N-3 position of the quinazolinone ring attacks the electrophilic carbon of the bromoacetamide, displacing the bromide ion. acs.org This results in the formation of the desired this compound derivative linked to the quinazolinone core. acs.org

The general reaction is as follows: Quinazolin-4(3H)-one + 2-Bromo-N-(4-phenoxyphenyl)acetamide --(K₂CO₃, DMF)--> Quinazolinone-Bearing this compound Derivative

The synthesis of derivatives incorporating a piperazine (B1678402) moiety attached to the quinazolinone ring has been explored to enhance biological activity. acs.orgijpras.com One synthetic route begins with the synthesis of 2-(chloromethyl)quinazolin-4(3H)-one from 2-methylquinazolin-4(3H)-one using N-chlorosuccinimide (NCS) and a radical initiator like azobisisobutyronitrile (AIBN). acs.org The resulting 2-(chloromethyl)quinazolin-4(3H)-one is then reacted with 1-Boc-piperazine in the presence of a base like triethylamine (Et₃N). acs.org The Boc-protecting group is subsequently removed to yield the 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one intermediate. acs.org Finally, this intermediate is condensed with 2-bromo-N-(4-phenoxyphenyl)acetamide to afford the target compound. acs.org

Another approach involves the reaction of N-(2-(4-(4-(2-chloroacetyl) piperazin-1-yl) phenyl) -4-oxoquinazolin-3(4H) -yl) benzamide (B126) with various anilines in the presence of glacial acetic acid to yield N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H) -yl) benzamide derivatives. ijpras.com

Condensation with 2-Bromo-N-(4-phenoxyphenyl)acetamide

Synthesis of Thiadiazole-Bearing this compound Derivatives

The incorporation of a thiadiazole ring into the this compound framework has led to the development of novel compounds with potential therapeutic applications.

A strategy to create more complex derivatives involves the integration of both triazole and thiadiazole rings. For instance, a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality has been designed and synthesized. nih.gov The synthesis of such hybrid molecules often leverages click chemistry, where a quinazoline (B50416) derivative containing a propargyl group reacts with an azide (B81097) in the presence of a copper catalyst to form a 1,2,3-triazole ring. nih.gov This triazole-containing intermediate can then be further functionalized.

The introduction of sulfanyl (B85325) (thio) groups is also a common modification. For example, 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio)]acetohydrazide can be reacted with aldehydes or ketones to produce thiadiazole derivatives bearing hydrazone moieties. nih.gov

The formation of thioether bonds is a key step in the synthesis of many thiadiazole-bearing this compound derivatives. These bonds can be formed through various methods, including the reaction of a thiol-containing heterocycle with an alkyl halide. For instance, the synthesis of 1,2,4-triazole (B32235) thioether derivatives bearing a quinazoline moiety has been reported. semanticscholar.org

In a specific example, 2-mercapto-5-substituted-1,3,4-thiadiazoles can be synthesized and then reacted with a suitable haloacetamide derivative to form a thioether linkage. This approach allows for the connection of the thiadiazole ring to the acetamide portion of the this compound scaffold.

Integration of Triazole Rings and Sulfanyl Groups

Synthesis of N-Phenylphenoxyacetamide Motif

The N-phenylphenoxyacetamide motif is a key structural component in a variety of biologically active compounds. Its synthesis is often a crucial step in the development of new therapeutic agents. A common approach involves the acylation of a phenoxyaniline (B8288346) derivative with an appropriate acetylating agent.

One notable application of this motif is in the development of inhibitors for EthR, a transcriptional repressor in Mycobacterium tuberculosis. Researchers have identified a chemical family of EthR inhibitors that feature the N-phenylphenoxyacetamide scaffold. The synthesis of these inhibitors was guided by high-throughput screening and subsequent structure-based design. researchgate.netacs.org The initial discovery of this motif's activity led to the creation of a focused library of 960 related compounds to explore the structure-activity relationship. researchgate.netacs.org The synthesis of these derivatives often involves the reaction of various substituted anilines with chloroacetyl chloride to form 2-chloro-N-phenylacetamide intermediates. researchgate.net These intermediates can then be further modified to produce the final N-phenylphenoxyacetamide derivatives.

The general synthetic approach can be summarized as follows:

Reaction of a substituted aniline (B41778) with chloroacetyl chloride in a suitable solvent like dimethylformamide (DMF) to yield a 2-chloro-N-phenylacetamide derivative. researchgate.net

Subsequent reaction of the chloro-intermediate with a phenol derivative, often in the presence of a base, to form the ether linkage and complete the N-phenylphenoxyacetamide scaffold.

This modular synthetic strategy allows for the introduction of a wide range of substituents on both the phenyl and phenoxy rings, facilitating the optimization of biological activity. researchgate.netacs.org

Novel One-Pot Palladium-Mediated Syntheses

To enhance efficiency and yield, novel one-pot synthetic methods have been developed, particularly those utilizing palladium catalysis. These methods streamline the synthesis process by combining multiple reaction steps into a single procedure, avoiding the isolation of intermediates.

A significant advancement in this area is the one-pot, three-component synthesis of fused 4H-pyrans that incorporate a 2-phenoxy-N-phenylacetamide moiety. arkat-usa.org This reaction involves the combination of a 2-(4-formylphenoxy)-N-(aryl)acetamide, malononitrile, and an active methylene (B1212753) reagent in the presence of a catalyst. arkat-usa.org While this specific example leads to a more complex heterocyclic system, the underlying principles of one-pot synthesis are applicable to the construction of various this compound derivatives.

Palladium-catalyzed reactions are particularly valuable for forming the carbon-nitrogen and carbon-oxygen bonds present in the this compound structure. Although direct one-pot palladium-mediated synthesis of the parent compound is not extensively detailed in the provided context, the development of such methods for related structures suggests a promising avenue for future synthetic efforts. mdpi.com

Reductive Amination Procedures

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is a key strategy in the synthesis of amines. synplechem.com This reaction involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comchemistrysteps.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). synplechem.commasterorganicchemistry.com

While not a direct synthesis of the acetamide functionality, reductive amination is crucial for preparing the amine precursors required for the synthesis of this compound and its derivatives. For instance, a substituted phenoxyaniline, the amine component, could be synthesized via a reductive amination pathway. The general procedure involves reacting an aldehyde or ketone with an amine in the presence of a reducing agent. rsc.org The choice of solvent and reducing agent can be optimized to achieve high conversion and purity. rsc.org

The process can be carried out in a one-pot fashion, where the imine formation and reduction occur in the same reaction vessel. chemistrysteps.com This approach is highly efficient and is a cornerstone of medicinal chemistry for creating libraries of amine-containing compounds. synplechem.com

Application in PET Biomarker Precursor Synthesis

The this compound scaffold is a critical component in the structure of several radioligands used in Positron Emission Tomography (PET) imaging. These biomarkers are used to visualize and quantify the density of specific targets in the body, such as the translocator protein (TSPO), which is upregulated in neuroinflammation. researchgate.netthno.orgacs.org

A key example is the precursor for [11C]PBR28, a well-established PET radioligand for TSPO. The synthesis of its precursor, N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxy-3-pyridinyl)acetamide, has been achieved through a novel one-pot palladium-mediated procedure. researchgate.net This method offers a simpler and more efficient alternative to previous multi-step syntheses, providing high-quality precursor suitable for clinical applications. researchgate.net

Similarly, derivatives of this compound, such as [11C]DAA1106 (N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide), are also potent PET radioligands for TSPO. acs.orgnih.gov The synthesis of the precursors for these radiotracers is a critical step in their production. For instance, the precursor for [11C]FEDAA1106 was synthesized in multiple steps with moderate to high yields. acs.org These synthetic routes often involve the careful introduction of functional groups that can be later radiolabeled with positron-emitting isotopes like carbon-11 (B1219553) or fluorine-18. nih.govresearchgate.net

The development of efficient and automated synthesis methods for these precursors is crucial for the widespread clinical use of these important diagnostic tools. researchgate.netthno.org

Synthesis of Hybrid Molecules for Specific Biological Activities

The this compound scaffold has been incorporated into hybrid molecules to combine its properties with those of other pharmacophores, aiming to create new compounds with enhanced or novel biological activities.

Chromen-2-one Based Hybrid Molecules

Chromen-2-one (coumarin) derivatives are known to possess a wide range of pharmacological properties. chemistryjournals.net By coupling the N-phenylphenoxyacetamide moiety with a chromen-2-one core, researchers have developed new hybrid molecules with potential anti-tubercular activity. chemistryjournals.net

The synthesis of these hybrids typically involves a coupling reaction between a 7-hydroxy-4-methyl-2H-chromen-2-one and a pre-synthesized this compound derivative containing a reactive group, such as a chloroacetamide. chemistryjournals.net For example, 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(4-phenoxyphenyl)acetamide was synthesized through this approach. chemistryjournals.net The reaction is generally carried out in a polar aprotic solvent like DMF with a base such as potassium carbonate. chemistryjournals.net

Another strategy involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride to produce a hybrid molecule. mdpi.com This highlights the versatility of the chromenone scaffold in creating new bioactive compounds. The synthesis of various chromene-sulfonamide hybrids has also been reported using green chemistry methods. nih.gov

Reactant 1Reactant 2ProductReference
7-hydroxy-4-methyl-2H-chromen-2-one2-chloro-N-(4-phenoxyphenyl)acetamide2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(4-phenoxyphenyl)acetamide chemistryjournals.net
7-amino-4-methyl-2H-chromen-2-one(±)-2-chloro-2-phenylacetyl chloride(±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide mdpi.com
Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid Hybrids

In a bid to develop new anticonvulsant agents, a novel series of hybrid molecules combining the phenoxyphenyl, 1,3,4-oxadiazole, and N-phenylacetamide pharmacophores have been designed and synthesized. nih.gov These complex molecules, termed phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids, were prepared through a multi-step synthetic route. nih.govresearchgate.net

The general synthetic strategy for these hybrids (compounds 8a-m ) is outlined as follows: researchgate.net

Synthesis of a 5-(4-phenoxyphenyl)-1,3,4-oxadiazole-2-thiol intermediate.

Reaction of this intermediate with a 2-chloro-N-arylacetamide.

This modular approach allows for the introduction of various substituents on the N-phenylacetamide portion of the molecule, enabling the exploration of structure-activity relationships for anticonvulsant activity. nih.gov The synthesis of these hybrids has been successfully achieved, and the resulting compounds have been evaluated for their biological activity. nih.govresearchgate.net

Intermediate 1Intermediate 2Hybrid ProductReference
5-(4-phenoxyphenyl)-1,3,4-oxadiazole-2-thiol2-chloro-N-arylacetamidePhenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid derivative nih.govresearchgate.net

Synthesis of N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide

The synthesis of N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide is a multi-step process that involves the introduction of an acetamide group onto a substituted phenoxyphenyl backbone.

The formation of the acetamide functional group is typically achieved through the reaction of the corresponding amine, 4-amino-2-chloro-5-phenoxyphenol, with either acetic anhydride (B1165640) or acetyl chloride. ontosight.ai This is a common and effective method for the acylation of amines. nih.gov The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

In a typical procedure, the starting amine is dissolved in a suitable solvent, and the acetylating agent is added. The reaction may be stirred at room temperature or heated to facilitate completion. nih.gov The choice between acetic anhydride and acetyl chloride can depend on factors such as reactivity and reaction conditions. Acetyl chloride is generally more reactive than acetic anhydride.

The general reaction can be represented as follows:

Starting Material: 4-Amino-2-chloro-5-phenoxyphenol

Reagent: Acetic Anhydride or Acetyl Chloride

Product: N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide

Nitration Reactions and Isomer Formation

Nitration is a crucial electrophilic aromatic substitution reaction used to introduce a nitro group (-NO₂) onto an aromatic ring. In the context of this compound, this reaction leads to the formation of nitro-substituted derivatives.

The nitration of aromatic compounds like N-phenylacetamide proceeds via an electrophilic aromatic substitution mechanism. researchgate.netjcbsc.org This reaction typically employs a nitrating mixture composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). jcbsc.orgbyjus.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comsavemyexams.com

The mechanism involves the following key steps:

Generation of the Electrophile: Nitric acid reacts with sulfuric acid to form the nitronium ion (NO₂⁺).

Nucleophilic Attack: The electron-rich aromatic ring of the substrate attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lkouniv.ac.in

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product. masterorganicchemistry.com

The acetamido group (-NHCOCH₃) on the aromatic ring is an activating group and an ortho, para-director, meaning it preferentially directs the incoming electrophile to the positions ortho and para to itself. byjus.commasterorganicchemistry.com

Nitration reactions are highly exothermic, and careful temperature control is critical to ensure both safety and product selectivity. researchgate.netjcbsc.org Uncontrolled temperature increases can lead to the formation of unwanted byproducts and, in some cases, runaway reactions. google.com

To manage the heat generated, the reaction is typically carried out in an ice bath to maintain a low temperature, often below 20°C. jcbsc.orgbyjus.com The nitrating agent is added slowly and with continuous stirring to dissipate the heat effectively. In industrial settings, specialized cooling systems, such as cooling coils circulating a cold medium, are employed. google.com For sensitive substrates, continuous flow reactors can offer superior temperature control due to their high surface-area-to-volume ratio, allowing for efficient heat exchange. beilstein-journals.org

Parameter Importance in Nitration Control Method
TemperaturePrevents side reactions and ensures safety.Ice baths, slow addition of reagents, cooling coils, continuous flow reactors. jcbsc.orgbyjus.comgoogle.combeilstein-journals.org
Reaction TimeInfluences the extent of reaction and yield.Monitored to achieve optimal conversion.
Reagent ConcentrationAffects reaction rate and product distribution.Carefully controlled addition of nitrating mixture.

The acetamido group (-NHCOCH₃) in this compound is an ortho, para-directing group. byjus.com This means that during electrophilic aromatic substitution, such as nitration, the incoming nitro group will predominantly add to the positions ortho or para to the acetamido group. masterorganicchemistry.com

The formation of two main isomers, the para-product and the ortho-product, is expected. researchgate.netjcbsc.org The para-isomer is generally the major product due to reduced steric hindrance compared to the ortho position. masterorganicchemistry.com The electronic effect of the acetamido group, which donates electron density to the ring through resonance, stabilizes the carbocation intermediates formed during both ortho and para attack, making these pathways more favorable than meta attack.

The ratio of para to ortho isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used.

Control of Temperature in Exothermic Nitration

Crystallization and Purification Techniques

After the synthesis, the crude product, such as N-(4-nitrophenyl)acetamide, is often a mixture of isomers and unreacted starting materials. Purification is essential to isolate the desired product in a pure form. Crystallization is a primary technique used for the purification of solid organic compounds. jcbsc.org

The principle of crystallization relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent system. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities in the solution (mother liquor).

For the purification of p-nitroacetanilide, a common technique is recrystallization from ethanol (B145695) or a binary mixture of ethanol and water. jcbsc.orgbyjus.com The ortho-isomer is typically more soluble in alcohol, which facilitates the separation of the less soluble para-isomer upon cooling. byjus.com The process generally involves:

Dissolving the crude product in a minimal amount of hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly to promote the formation of well-defined crystals.

Collecting the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the purified crystals.

The purity of the final product can be assessed by techniques such as thin-layer chromatography (TLC) and melting point determination. jcbsc.org Advanced purification methods like flash chromatography may also be employed for more challenging separations. doi.org

Technique Purpose Typical Solvents/Methods
CrystallizationPurification of solid products.Ethanol, Ethanol/water mixtures. jcbsc.orgbyjus.com
FiltrationSeparation of solid crystals from the liquid phase.Buchner funnel with vacuum.
WashingRemoval of impurities from the crystal surface.Cold solvent. byjus.com
DryingRemoval of residual solvent from the purified product.Air drying, oven drying at low temperature.
Flash ChromatographyAdvanced purification for complex mixtures.Silica gel with appropriate eluent systems. doi.org

Binary Mixture Solvents for Enhanced Purity and Yield

The selection of an appropriate solvent system is a critical parameter in the synthesis and purification of chemical compounds, directly influencing the yield and purity of the final product. While single-solvent systems are common, binary mixture solvents often provide superior control over the crystallization process, which is a key purification step. This is particularly relevant for this compound and its derivatives, where achieving high purity is essential. The use of a binary solvent system, typically composed of a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is sparingly soluble, allows for fine-tuning of the solubility profile to maximize the recovery of pure crystals.

Research Findings

Research into the purification of acetamide derivatives has demonstrated the effectiveness of using binary solvent mixtures for recrystallization. A notable example, analogous to the purification of this compound, is the synthesis and crystallization of N-(4-nitrophenyl) acetamide. In this study, researchers investigated the impact of an ethanol-water binary mixture on the purity and yield of the product. jcbsc.org The crude product was recrystallized using various concentrations of ethanol-water, ranging from 20% to 80%, as well as pure ethanol and pure water. jcbsc.org

The findings indicated that the use of the binary mixture significantly influenced the outcome of the crystallization. jcbsc.org Analysis showed that the samples recrystallized from the ethanol-water mixtures had a higher degree of purity compared to the crude, unpurified product. jcbsc.org The principle behind this is that the target compound dissolves in the hot binary mixture, and as the solution cools, the solubility decreases, causing the pure compound to crystallize while impurities remain dissolved in the mother liquor. The precise ratio of the two solvents is crucial for optimizing both the yield and the purity.

The selection of the binary solvent system is based on the polarity and solubility characteristics of the target compound and its impurities. The goal is to identify a pair of miscible solvents that provides a steep solubility curve for the desired product—high solubility at elevated temperatures and low solubility at room temperature or below.

Below is a data table summarizing the application of binary solvent systems in the purification of this compound and analogous compounds.

Target Compound ClassBinary Solvent SystemSolvent Ratio (v/v)PurposeOutcomeReference
N-aryl acetamidesEthanol / WaterVaried (e.g., 20% to 80%)Recrystallization/PurificationSignificantly improved product purity and yield. jcbsc.org
Thio-acetamide derivativesEthanol / WaterNot specifiedRecrystallization/PurificationEffective purification of final products. dergipark.org.tr
Amino-N-arylacetamidesDiethyl Ether / Hexane (B92381)Not specifiedRecrystallizationPurification of the product to >90% purity. nih.gov
Chloro-N-arylacetamidesEthyl Acetate / HexaneNot specifiedRecrystallizationIsolation of fine crystalline product.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(4-Phenoxyphenyl)acetamide, offering precise information about the hydrogen and carbon atomic environments.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the this compound molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the ¹H NMR spectrum of a related compound, 2-(3-Propargyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide, shows characteristic signals. nih.gov For instance, the protons on the phenoxy group and the acetamide (B32628) phenyl ring exhibit complex multiplets in the aromatic region. nih.gov The amide proton (NH) typically appears as a singlet, with its chemical shift being sensitive to solvent and concentration. nih.gov

In a different context, the ¹H NMR spectrum of N-(4-phenoxyphenyl)-3-phenylpropanamide in deuterated chloroform (B151607) (CDCl3) reveals distinct signals. dergipark.org.tr The protons on the phenyl ring adjacent to the amide nitrogen appear as a doublet at approximately 7.37 ppm, while the other aromatic protons present as a series of multiplets between 6.92 and 7.33 ppm. dergipark.org.tr The amide proton is observed as a broad singlet at 7.14 ppm. dergipark.org.tr

A summary of typical ¹H NMR spectral data for a similar acetamide derivative is presented below:

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic Protons6.92 - 7.37m-
Amide Proton (NH)7.14br s-
Methylene (B1212753) Protons (CH2)2.65 - 3.04t7.6

Note: Data is for the related compound N-(4-phenoxyphenyl)-3-phenylpropanamide and serves as an illustrative example. dergipark.org.tr

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. The spectrum for N-(4-phenoxyphenyl)-3-phenylpropanamide in CDCl3 shows the carbonyl carbon of the amide group at a characteristic downfield shift of around 170.3 ppm. dergipark.org.tr The carbon atoms of the two phenyl rings appear in the range of 118.4 to 157.5 ppm. dergipark.org.tr The carbons of the methylene groups are found further upfield. dergipark.org.tr

Publicly available spectral data for this compound confirms the presence of distinct carbon environments. nih.gov

The following table summarizes the ¹³C NMR data for a related acetamide structure:

Carbon AssignmentChemical Shift (ppm)
Carbonyl Carbon (C=O)170.3
Aromatic Carbons118.4 - 157.5
Methylene Carbons (CH2)31.6, 39.3

Note: Data is for the related compound N-(4-phenoxyphenyl)-3-phenylpropanamide and serves as an illustrative example. dergipark.org.tr

Solid-state NMR (ssNMR) is a powerful technique for studying the interactions of molecules like this compound derivatives with biological membranes and proteins in a native-like environment. scispace.com For instance, ssNMR has been employed to investigate the interaction between membrane proteins and cholesterol. nih.gov This technique is particularly valuable because it can provide high-resolution structural and dynamic information about proteins embedded in lipid bilayers. scispace.com

Studies on the translocator protein (TSPO), a mitochondrial membrane protein, have utilized ssNMR to understand its structure and how it interacts with ligands and lipids like cholesterol. mpg.deresearchgate.net A derivative, N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106), has been used as a radioligand in such studies, where it was found to increase the structural stability of the protein. nih.gov Solid-state NMR experiments have demonstrated that TSPO can exist as both a monomer and a dimer within a DMPC liposome (B1194612) environment, a process influenced by protein concentration. nih.gov

¹³C NMR Spectral Analysis

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For the related compound 2-Bromo-N-(4-phenoxyphenyl)acetamide, the calculated mass for the protonated molecule [M+H]⁺ is 306.0130, with the experimentally found value being 306.0121. dergipark.org.tr Similarly, for N-(4-phenoxyphenyl)-3-phenylpropanamide, the calculated mass for [M+H]⁺ is 318.1494, and the observed mass is 318.1478. dergipark.org.tr These close correlations between the calculated and found masses confirm the respective chemical formulas.

CompoundFormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
2-Bromo-N-(4-phenoxyphenyl)acetamideC14H13BrNO2306.0130306.0121
N-(4-phenoxyphenyl)-3-phenylpropanamideC21H20NO2318.1494318.1478

Data from a study on related acetamide derivatives. dergipark.org.tr

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum of a related compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, has been characterized both experimentally and theoretically. nih.govresearchgate.net In general, for acetamide structures, the FTIR spectrum will show characteristic absorption bands for the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and C-N stretching vibrations. openaccessjournals.comopenaccessjournals.com The aromatic rings will also exhibit characteristic C-H and C=C stretching and bending vibrations. The presence of the ether linkage (C-O-C) would also be confirmed by its characteristic stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique employed to measure the absorption of ultraviolet or visible radiation by a substance. For this compound, this method provides information about the electronic transitions within the molecule, which are primarily associated with its aromatic chromophores.

The structure of this compound contains several chromophoric groups, namely the two phenyl rings and the acetamide group, which are expected to absorb UV radiation. The electronic system includes the benzene (B151609) ring of the acetanilide (B955) moiety and the separate phenyl ring of the phenoxy group. The interaction between the lone pair of electrons on the ether oxygen and the adjacent phenyl ring, as well as the electronic interplay within the acetanilide group, influences the UV absorption profile.

The spectrum is anticipated to display characteristic absorption bands corresponding to π→π* transitions within the aromatic rings. The exact absorption maxima (λmax) and molar absorptivity (ε) are dependent on the solvent used for analysis. Common solvents for this type of analysis include ethanol (B145695) and methanol (B129727), as they are transparent in the relevant UV region. While specific experimental data for this compound is not widely published, the analysis of its constituent chromophores allows for a theoretical estimation of its UV absorption characteristics.

Table 1: Key Chromophores in this compound and Expected UV Absorption

ChromophoreType of TransitionExpected Absorption Region (nm)
Phenyl Ringπ→π~200-220 and ~250-270
Acetamide Groupn→π and π→π~200-220
Phenoxy Groupπ→π~270

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a crucial chromatographic technique for determining the purity of a substance and for monitoring the progress of a chemical reaction. In the context of this compound, TLC is used to separate the compound from starting materials, by-products, or impurities based on differential partitioning between a stationary phase and a mobile phase.

Typically, a TLC analysis of this compound involves using a silica (B1680970) gel plate as the stationary phase, which is polar. The mobile phase, or eluent, is a mixture of solvents, commonly a less polar solvent like hexane (B92381) or petroleum ether mixed with a more polar solvent such as ethyl acetate (B1210297). The separation is based on polarity; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the silica gel and travel shorter distances, leading to a lower Rf value.

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. [ R_f= \dfrac{\text{distance traveled by sample}}{\text{distance traveled by solvent}} ] This value is characteristic for a specific compound in a given solvent system and on a particular stationary phase. For this compound, spots on the TLC plate are typically visualized under a UV lamp (at 254 nm), where the aromatic rings will quench the fluorescence of the indicator in the silica gel, causing the spots to appear dark.

While specific experimental data for this compound is sparse, a structurally related compound, N-(2-(4-fluorophenoxy)phenyl)acetamide, was reported to have an Rf value of 0.4 in a hexane/ethyl acetate (80:20 v/v) system. figshare.com This provides an example of a typical result for a compound of this class.

Table 2: Example Parameters for TLC Analysis of an N-Phenoxyphenyl Acetamide Derivative

ParameterDescriptionExample
Stationary Phase The adsorbent material coated on the plate.Silica gel 60 F254
Mobile Phase The solvent system used to elute the compounds.Hexane / Ethyl Acetate (80:20, v/v)
Visualization Method used to see the separated spots.UV light at 254 nm
Example Rf Value For the related compound N-(2-(4-fluorophenoxy)phenyl)acetamide. figshare.com0.4

Elemental Analysis

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample. This technique is essential for verifying the empirical formula of a newly synthesized compound like this compound and serves as a critical checkpoint for its purity.

The molecular formula for this compound is C₁₄H₁₃NO₂. nih.govuni.lufluorochem.co.uk From this formula, the theoretical percentage composition of each element can be calculated. An experimental analysis of a pure sample of the compound is expected to yield results that closely match these theoretical values, typically within a margin of ±0.4% to ±0.5%. This confirmation is a standard requirement for the characterization of a novel or synthesized compound in scientific literature.

**Table 3: Elemental Composition of this compound (C₁₄H₁₃NO₂) **

ElementSymbolAtomic WeightAtoms in MoleculeTotal MassTheoretical Percentage (%)
CarbonC12.01114168.15474.00
HydrogenH1.0081313.1045.77
NitrogenN14.007114.0076.16
OxygenO15.999231.99814.08
Total 227.263 100.00

Crystallography and Solid State Studies of N 4 Phenoxyphenyl Acetamide and Its Analogues

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystal, including bond lengths, bond angles, and the unit cell dimensions. This analysis has been crucial in understanding the three-dimensional structures of N-(4-Phenoxyphenyl)acetamide analogues.

Determination of Crystal System and Space Group

The table below summarizes the crystallographic data for selected analogues.

CompoundCrystal SystemSpace GroupReference
N-[4-(4-Nitrophenoxy)phenyl]acetamideTriclinicP-1 nih.goviucr.org
2-(4-Iodophenoxy)acetamideMonoclinicP21/c nih.goviucr.orgiucr.org
N-(4-Acetyl-2-nitrophenyl)acetamideMonoclinicC2/c vulcanchem.com

Molecular Packing and Intermolecular Interactions

The stability of the crystal lattice in this compound and its analogues is maintained by a variety of non-covalent intermolecular interactions. These forces, including hydrogen bonds, C-H···π interactions, and π-π stacking, dictate the molecular packing in the solid state.

Hydrogen Bonding Networks

Hydrogen bonds are a predominant feature in the crystal structures of acetamide (B32628) derivatives. In the crystal structure of N-[4-(4-Nitrophenoxy)phenyl]acetamide, classical N—H⋯O hydrogen bonds result in the formation of chains. nih.govresearchgate.net These chains are further interconnected by C—H⋯O contacts. nih.govresearchgate.net Similarly, in N-phenyl-2-(phenyl-sulfan-yl)acetamide, N—H⋯O hydrogen bonding leads to the formation of molecular chains. nih.govnih.gov The crystal structure of 2-(4-Iodophenoxy)acetamide also reveals hydrogen bonds involving both nitrogen-bound hydrogen atoms, with the carbonyl oxygen acting as the acceptor, connecting molecules into double layers. nih.goviucr.orgresearchgate.net

In some analogues, these hydrogen bonds can form distinct patterns. For example, in 2-chloro-N-(4-methoxyphenyl)acetamide, N—H⋯O and C—H⋯O hydrogen bonds create layers of molecules. nih.gov

C-H···π Interactions

C-H···π interactions, where a carbon-hydrogen bond acts as a weak acid to interact with the electron cloud of an aromatic ring, also play a significant role in the crystal packing. In N-phenyl-2-(phenyl-sulfan-yl)acetamide, chains formed by hydrogen bonds are further linked by C-H···π interactions, creating a three-dimensional network. nih.govnih.goviucr.org The crystal structure of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide is stabilized by C—H⋯π(ring) interactions, which link helical chains of molecules. iucr.org Another example is (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, where C—H⋯π interactions contribute to the stabilization of the crystal packing. nih.goviucr.orgresearchgate.net

π-π Stacking Interactions

Interactions between aromatic rings, known as π-π stacking, are also observed in the crystal structures of these compounds. In N-[4-(4-Nitrophenoxy)phenyl]acetamide, π–π interactions are present between the centroids of the nitro-substituted benzene (B151609) rings. nih.govresearchgate.net The crystal packing of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide features π-stacking interactions between the pyridazine (B1198779) and phenyl rings, which contribute to the formation of helical chains. iucr.orgresearchgate.net However, it is noteworthy that no π-stacking is apparent in the crystal structure of 2-(4-Iodophenoxy)acetamide. nih.goviucr.orgresearchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, it provides a detailed picture of the close contacts between molecules.

For several analogues of this compound, Hirshfeld analysis has been employed to dissect the contributions of various intermolecular forces. In the case of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, the analysis indicates that the most significant contributions to the surface contacts arise from H⋯H (43.6%), C⋯H/H⋯C (32.1%), and O⋯H/H⋯O (18.1%) interactions. nih.goviucr.orgresearchgate.net This highlights the prevalence of van der Waals forces and hydrogen bonding in the crystal packing.

A study on 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide also showed that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions are the dominant intermolecular contacts. researchgate.net Similarly, for 2-chloro-N-(4-methoxyphenyl)acetamide, C⋯H/H⋯C interactions make the largest contribution (33.4%) to the Hirshfeld surface area, followed by Cl⋯H/H⋯Cl (20%) and O⋯H/H⋯O (19.5%) interactions. nih.gov

Visualization of Intermolecular Contacts

The arrangement of molecules in the crystalline state is determined by various intermolecular forces. github.io For this compound and its analogues, these contacts primarily include hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in crystals. nih.govmdpi.comresearchgate.net This method maps the regions of close contact between adjacent molecules, providing a detailed picture of the crystal packing environment. In the crystal structures of related phenoxyphenyl acetamide derivatives, the dominant interactions are typically hydrogen bonds. acs.org The most significant of these is the classical N—H⋯O hydrogen bond, where the amide hydrogen acts as a donor and the carbonyl oxygen of a neighboring molecule acts as an acceptor, often forming distinct chains or dimers. researchgate.netnih.gov

Weaker C—H⋯O and C—H⋯π interactions also play a crucial role in stabilizing the three-dimensional supramolecular architecture. acs.orgkuleuven.be In the crystal structure of the closely related N-[4-(4-Nitrophenoxy)phenyl]acetamide, N—H⋯O and C—H⋯O hydrogen bonds are key to the packing, linking molecules into chains and rings. nih.gov Furthermore, π–π stacking interactions between aromatic rings are also observed, with reported distances between the centroids of nitro-substituted benzene rings of 3.5976 (18) Å in one of the molecules in the asymmetric unit. nih.gov The visualization of these interactions reveals a highly organized and stable molecular assembly.

Two-Dimensional Fingerprint Plots

For this class of compounds, specific patterns emerge. Analysis of various N-(substituted phenyl)acetamide derivatives reveals that the majority of intermolecular interactions are H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts. acs.orgnih.gov Studies on related nimesulide (B1678887) derivatives show that these three contact types account for approximately 90% of the total Hirshfeld surface area. acs.org

A Hirshfeld analysis of a chalcone-containing N-phenylacetamide analogue showed the most important contributions to the surface contacts arise from H⋯H (43.6%), C⋯H/H⋯C (32.1%), and O⋯H/H⋯O (18.1%) interactions. kuleuven.be Similarly, for 2-chloro-N-(4-methoxyphenyl)acetamide, C⋯H/H⋯C interactions make the largest contribution to the surface area (33.4%). researchgate.net These findings suggest that van der Waals forces and weaker hydrogen bonds are collectively significant in defining the crystal structure.

Conformational Analysis in Solid State

The conformational flexibility of this compound is primarily associated with the rotation around the ether linkage and the amide bond. The solid-state conformation is effectively "frozen" in the crystal lattice, and its analysis is achieved through single-crystal X-ray diffraction.

A detailed study of the analogue N-[4-(4-Nitrophenoxy)phenyl]acetamide reveals key conformational features that are likely transferable. nih.gov The asymmetric unit of this compound contains two crystallographically independent molecules, which differ principally in their conformation. nih.gov This phenomenon, known as conformational polymorphism, highlights the molecule's structural adaptability.

The primary difference between the two molecules lies in the orientation of the acetamide group relative to the adjacent benzene ring. nih.gov The dihedral angles between the key planar groups of the two independent molecules (M1 and M2) in the asymmetric unit of N-[4-(4-Nitrophenoxy)phenyl]acetamide are presented below.

Dihedral AngleMolecule M1 (°)Molecule M2 (°)
Acetamide Plane / Benzene Ring B44.77 (7)19.06 (7)
Acetamide Plane / Nitro-Phenoxy Group77.53 (7)80.26 (5)
Benzene Ring B / Nitro-Phenoxy Group64.46 (4)80.84 (4)

Data sourced from a crystallographic study of N-[4-(4-Nitrophenoxy)phenyl]acetamide. nih.gov

This data illustrates a significant twist between the planes of the aromatic rings and the acetamide group. The difference in the dihedral angle between the acetamide group and the adjacent ring (44.77° vs. 19.06°) is particularly notable and demonstrates the energetic accessibility of different rotational isomers. nih.gov The molecules are stabilized by a network of hydrogen bonds, as detailed in the table below.

Hydrogen Bond (D—H⋯A)D-H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N1—H1⋯O5ⁱ0.862.042.8897 (19)170
N3—H3⋯O1ⁱⁱ0.862.102.941 (2)165
C11—H11⋯O4ⁱⁱⁱ0.932.583.395 (2)146

Symmetry codes: (i) x-1, y, z; (ii) x+1, y, z; (iii) -x+3/2, y-1/2, -z+1/2. Data sourced from a crystallographic study of N-[4-(4-Nitrophenoxy)phenyl]acetamide. nih.gov

This analysis underscores that even subtle changes in the molecular environment can favor different conformations, a critical aspect for understanding the behavior of this class of compounds in the solid state.

Computational Chemistry and Molecular Modeling of N 4 Phenoxyphenyl Acetamide

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

DFT methods have been employed to determine the optimized geometry and electronic properties of acetamide (B32628) derivatives. cyberleninka.ru These calculations can predict key parameters that influence a molecule's reactivity and interactions. For instance, the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's electronic behavior. cyberleninka.ruresearchgate.netnih.gov The spatial distribution of these orbitals and their energy gap are crucial in understanding chemical reactivity. cyberleninka.ru

In related studies on similar acetamide structures, DFT calculations have been used to compute properties like ionization potential, electron affinity, chemical hardness, and softness, which are descriptors of reactivity. researchgate.net Furthermore, molecular electrostatic potential (MEP) maps, generated through DFT, reveal the distribution of positive and negative charges across the molecule, highlighting electrophilic and nucleophilic regions that are critical for intermolecular interactions. researchgate.netresearchgate.net

A critical validation of computational methods is the comparison of their results with experimental data. In several studies involving complex molecules with acetamide moieties, the molecular structures optimized using DFT have shown good agreement with crystal structures determined by X-ray diffraction. researchgate.netmdpi.com While there is often a strong correlation, minor discrepancies, particularly in torsion angles, can occur. mdpi.com For example, in one study, the optimized geometry of a triazole derivative showed a difference in the planarity of an aromatic ring compared to its experimental crystal structure. mdpi.com Such comparisons are vital for refining computational models and ensuring their predictive accuracy.

Geometry Optimization and Electronic Structure Calculations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as N-(4-Phenoxyphenyl)acetamide, might interact with a biological target, typically a protein or enzyme.

Docking simulations are crucial for analyzing the interactions between a ligand and its receptor. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netedu.krd The phenoxyphenyl group, for instance, is known to contribute to interactions with hydrophobic regions of proteins. In studies of related compounds, the acetamide linker has been shown to modulate electronic properties and influence target selectivity. vulcanchem.com The pyrimidinone core in some derivatives contributes to hydrogen-bonding capacity, while a phenyl substituent can enhance hydrophobic interactions. vulcanchem.com

A primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to its target. Binding affinity, often expressed as a binding free energy (ΔGb) in kcal/mol, indicates the strength of the interaction. edu.krd Lower binding energy scores generally correspond to a stronger binding affinity and a more stable ligand-protein system. mdpi.com For various acetamide derivatives, docking studies have successfully predicted binding conformations within the active sites of enzymes. edu.krdniscpr.res.in

Molecular docking has been applied to study the interaction of this compound derivatives and related compounds with several enzymes.

Cyclooxygenase-2 (COX-2): Derivatives of acetamide have been docked into the active site of the COX-2 enzyme to explore their potential as anti-inflammatory agents. edu.krdniscpr.res.in These simulations help in understanding the structural basis for selective COX-2 inhibition. vulcanchem.comniscpr.res.in The 4-phenoxyphenyl moiety, in particular, has been noted to contribute to COX-2 selectivity in some sulfonamide derivatives. vulcanchem.com

Acetyl-CoA Carboxylase (ACC): The 4-phenoxy-phenyl structure is a key feature in some inhibitors of acetyl-CoA carboxylase (ACC), an important enzyme in fatty acid metabolism. nih.gov Molecular docking studies have been used to model the binding of these inhibitors to the active site of ACC, providing insights for the development of new anticancer agents. nih.govscienceandtechnology.com.vnnih.gov In one study, a 4-phenoxy-phenyl isoxazole (B147169) derivative was identified as a potent ACC inhibitor through high-throughput virtual screening and subsequent docking analysis. nih.gov

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): Molecular docking has been utilized to investigate the interaction between various compounds and the NQO1 enzyme. mdpi.comnih.govnih.gov These studies help to understand how certain molecules can act as substrates or inhibitors for NQO1, which is involved in cellular defense against oxidative stress. mdpi.comnih.gov Docking simulations can show how ligands fit into the NQO1 active site, often in relation to the FAD cofactor. mdpi.com

Phosphoinositide 3-kinase gamma (PI3Kγ): The binding mode of certain compounds with PI3Kγ has been analyzed using molecular docking to understand their potential as inhibitors. researchgate.net The PI3K/AKT/mTOR pathway is a significant target in cancer therapy, and understanding inhibitor binding is crucial for drug development. nih.gov

Transcriptional Repressor EthR: While not directly involving this compound, the principles of enzyme-ligand interaction studies are broadly applicable. Such studies are fundamental in drug discovery for various targets.

Interactive Table of Computational Data for Related Acetamide Derivatives

Compound ClassTarget EnzymePredicted Binding Energy (kcal/mol)Key Interactions
Ester prodrugs of NSAIDsCOX-1-8.9 to -9.8Not specified
Ester prodrugs of NSAIDsCOX-2-10.4 to -12.4Not specified
1,3,4-Oxadiazole derivativesCOX-2Not specifiedFavorable binding interactions
4-phenoxy-phenyl isoxazolesACCNot specifiedHydrogen bonds, interactions with key amino acids
Quinazolinone derivativesKeap1 (Nrf2-binding site)Not specifiedSame binding interactions as co-crystallized ligand

Binding Mode and Affinity Prediction

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the development of new drugs. By analyzing how chemical structure modifications affect a compound's biological activity, researchers can design more effective and selective molecules.

Computational SAR studies on this compound derivatives have revealed key structural features that influence their biological activity. For instance, in a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives, it was found that substitutions at the N-3 position of the quinazolin-4(3H)-one scaffold with aromatic groups led to higher anti-parasitic activity. acs.org However, modifications to the phenyl moiety of the quinazolin-4(3H)-one and the diarylether fragment did not improve activity against T. gondii. acs.org

In another study, the hybridization of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamide scaffolds produced compounds with anticonvulsant properties. nih.gov The SAR analysis indicated that the presence of an aromatic ring, a co-planar proton-accepting moiety, and a second out-of-plane aromatic ring are crucial for agonistic activity at the benzodiazepine (B76468) receptor. nih.gov

Furthermore, modifications to the this compound structure have been explored to enhance its inhibitory potency against specific enzymes. For example, the anti-inflammatory effects of some derivatives are attributed to the 4-phenoxyphenyl moiety, which contributes to COX-2 selectivity. vulcanchem.com

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. This information is then used for lead optimization, the process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties.

Several studies have utilized pharmacophore modeling to identify and optimize this compound-based inhibitors. For instance, a pharmacophore-based virtual screening was successful in identifying novel and selective inhibitors of SIRT2, a protein implicated in various diseases. researchgate.netresearchgate.netsirtteam.com The identified pharmacophore typically includes features like aromatic rings, hydrogen bond acceptors, and hydrophobic groups, which guide the design of more potent inhibitors.

Lead optimization efforts have focused on modifying the this compound scaffold to improve its interaction with the target protein. For example, in the development of SIRT2 inhibitors, structural optimization of a virtual screening hit led to a series of diaryl acetamides with enhanced inhibitory potency and selectivity. researchgate.net Similarly, modifications on a 2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide scaffold were performed to improve SIRT2 inhibitory potency. gazi.edu.tr These studies highlight the iterative process of computational design, synthesis, and biological evaluation in modern drug discovery.

Correlation of Structural Modifications with Biological Activity

In silico Prediction of Molecular Properties

In silico tools are widely used to predict the physicochemical and pharmacokinetic properties of drug candidates, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These predictions help in the early identification of compounds with poor drug-like properties, thus reducing the attrition rate in later stages of drug development.

A study on thiazole-Schiff base derivatives of 4-phenoxyphenyl-thiazole demonstrated that most of the synthesized compounds adhered to Lipinski's rule of five and Veber's rule, indicating good oral bioavailability. researchgate.netnih.gov

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. It is calculated as the sum of the surfaces of polar atoms in a molecule. For this compound, the computed TPSA is 38.3 Ų. nih.gov This value suggests good membrane permeability. In contrast, a more complex derivative, 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide, has a higher TPSA of 70.83 Ų. chemdiv.com

LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a compound's lipophilicity. This property influences a drug's absorption, distribution, and metabolism. The computed XLogP3 value for this compound is 3.1, indicating a moderate level of lipophilicity. nih.gov Different derivatives exhibit a range of LogP values, for example, 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide has a calculated LogP of 4.1263. chemdiv.com

Table of Predicted Molecular Properties for this compound and a Derivative

PropertyThis compound2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide
TPSA (Ų) 38.3 nih.gov70.83 chemdiv.com
LogP 3.1 nih.gov4.1263 chemdiv.com
Hydrogen Bond Donors 1 nih.gov1 chemdiv.com
Hydrogen Bond Acceptors 2 nih.gov7 chemdiv.com

Rotatable Bonds

In computational chemistry, the number of rotatable bonds in a molecule is a crucial descriptor of its conformational flexibility. A rotatable bond is generally defined as any single bond, not in a ring, bound to a non-terminal heavy (non-hydrogen) atom. This flexibility influences a molecule's ability to bind to a target receptor, as well as its pharmacokinetic properties such as absorption and bioavailability. For this compound, computational analysis identifies a specific number of rotatable bonds that define its structural pliancy.

The structure of this compound features three rotatable bonds. nih.gov These bonds are the ether linkage (C-O-C) connecting the two phenyl rings and the amide linkage (C-C(O)-N). The rotation around these bonds allows the molecule to adopt various three-dimensional conformations. This degree of flexibility is considered favorable in drug design, as it is low enough to avoid a significant entropic penalty upon binding to a rigid receptor site, yet provides sufficient adaptability to find an optimal binding pose.

Table 1: Rotatable Bond Count for this compound
Molecular PropertyValueReference
Rotatable Bond Count3 nih.gov

Drug-Likeness Assessment

Drug-likeness is a qualitative concept used in drug discovery to evaluate whether a chemical compound has properties that would make it a likely orally active drug in humans. This assessment is often based on computational models that analyze the molecule's structural and physicochemical properties, comparing them against the characteristics of known drugs. One of the most common frameworks for this evaluation is Lipinski's Rule of Five, which identifies key molecular properties that influence a drug's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME).

The drug-likeness of this compound can be evaluated by examining its key computed properties. nih.gov These parameters are critical for predicting oral bioavailability.

Molecular Weight (MW): The molecular weight is 227.26 g/mol . nih.gov This is well under the 500 g/mol limit suggested by Lipinski's rule, which is favorable for absorption.

Lipophilicity (XLogP3): The logarithm of the octanol-water partition coefficient, a measure of lipophilicity, is calculated to be 3.1. nih.gov This value falls within the ideal range for drug candidates, as it is less than 5, suggesting good membrane permeability without being excessively greasy, which could lead to poor solubility or high metabolic clearance.

Hydrogen Bond Donors (HBD): The molecule has one hydrogen bond donor, the nitrogen atom in the acetamide group. nih.gov This is well within the limit of 5 HBDs.

Hydrogen Bond Acceptors (HBA): There are two hydrogen bond acceptors, the oxygen atoms in the ether and carbonyl groups. nih.gov This is also well below the limit of 10 HBAs.

Based on these parameters, this compound exhibits a favorable drug-likeness profile and complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs.

Table 2: Drug-Likeness Parameters for this compound
ParameterValueLipinski's Rule of Five GuidelineReference
Molecular Weight227.26 g/mol≤ 500 nih.gov
XLogP3 (Lipophilicity)3.1≤ 5 nih.gov
Hydrogen Bond Donor Count1≤ 5 nih.gov
Hydrogen Bond Acceptor Count2≤ 10 nih.gov

Biological Activities and Mechanistic Investigations of N 4 Phenoxyphenyl Acetamide Derivatives

Anticancer and Cytotoxic Activities

Beyond their antiviral effects, various derivatives of N-(4-phenoxyphenyl)acetamide have been investigated for their potential as anticancer agents. The core structure is found in molecules that exhibit cytotoxic effects against a range of cancer cell lines. evitachem.comsmolecule.comsmolecule.com

Research has explored modifications of the core structure, such as the introduction of pyrimidinone, quinazoline (B50416), indole, and thiazole (B1198619) moieties, to enhance cytotoxic potential. evitachem.comvulcanchem.comvulcanchem.com For example, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide has been shown to induce apoptosis in HT-29 colon cancer cells through the activation of caspase-3. vulcanchem.com Another derivative, 2-chloro-N-(4-phenoxyphenyl)acetamide, demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7) by disrupting the cell cycle.

Further studies on related structures suggest various mechanisms of action. Thiazole derivatives may induce apoptosis by generating reactive oxygen species (ROS), while other analogs function as inhibitors of key cellular targets like Topoisomerase II and SIRT2, which are implicated in cancer progression. vulcanchem.comvulcanchem.comvulcanchem.com A series of 4-phenoxy-phenyl isoxazoles were found to be potent inhibitors of acetyl-CoA carboxylase (ACC), exhibiting strong antiproliferative activity against lung (A549), liver (HepG2), and breast (MDA-MB-231) cancer cells. nih.gov Similarly, phenoxy acetamide (B32628) derivatives have shown cytotoxicity against human colonic epithelial (Caco-2) and liver cancer (HepG2) cell lines. researchgate.net

Table 2: Cytotoxic Activity of selected this compound Derivatives and Analogs IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/Derivative ClassCell LineCancer TypeIC₅₀ (µM)Mechanism of Action / TargetSource(s)
2-chloro-N-(4-phenoxyphenyl)acetamideMCF-7Breast Cancer15G2/M phase cell cycle disruption, Apoptosis
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-...-acetamideMCF-7Breast Cancer1.8Topoisomerase II Inhibition vulcanchem.com
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-...-acetamideHT-29Colon Cancer-Apoptosis Induction (Caspase-3 activation) vulcanchem.com
4-phenoxy-phenyl isoxazole (B147169) (Compound 6g)A549Lung Cancer1.10Acetyl-CoA Carboxylase (ACC) Inhibition nih.gov
4-phenoxy-phenyl isoxazole (Compound 6g)HepG2Liver Cancer1.73Acetyl-CoA Carboxylase (ACC) Inhibition nih.gov
4-phenoxy-phenyl isoxazole (Compound 6g)MDA-MB-231Breast Cancer1.50Acetyl-CoA Carboxylase (ACC) Inhibition nih.gov
4-phenoxy-phenyl isoxazole (Compound 6l)A549Lung Cancer0.22Acetyl-CoA Carboxylase (ACC) Inhibition nih.gov
4-phenoxy-phenyl isoxazole (Compound 6l)HepG2Liver Cancer0.26Acetyl-CoA Carboxylase (ACC) Inhibition nih.gov
4-phenoxy-phenyl isoxazole (Compound 6l)MDA-MB-231Breast Cancer0.21Acetyl-CoA Carboxylase (ACC) Inhibition nih.gov
Phenoxy acetamide with 2-fluoro substitutionCaco-2Colon Cancer1.8Cytotoxicity researchgate.net

Inhibition of Cancer Cell Proliferation (e.g., A549, HepG2, MDA-MB-231, A375)

This compound derivatives have shown notable cytotoxic effects against various human cancer cell lines. The structural modifications on the core scaffold have led to the discovery of compounds with potent anti-proliferative activities.

A series of 4-phenoxy-phenyl isoxazoles, which are derivatives of this compound, were synthesized and tested for their effects on different cancer cell lines. These compounds demonstrated varied levels of cytotoxicity, with the best antiproliferative activity observed against the MDA-MB-231 (human breast adenocarcinoma) cell line, followed by A549 (human lung carcinoma) and HepG2 (human liver carcinoma) cells.

One of the most potent compounds from this series, N-(1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl)-2-phenylacetamide (compound 6l), exhibited significant cytotoxicity with low micromolar IC₅₀ values. googleapis.com Specifically, the IC₅₀ values were 0.22 µM for A549, 0.26 µM for HepG2, and 0.21 µM for MDA-MB-231 cells. googleapis.com Another derivative, compound 6g , also showed considerable antiproliferative activity against these three cell lines, with IC₅₀ values of 1.10 µM, 1.73 µM, and 1.50 µM, respectively. nih.gov

Further research has identified derivatives active against malignant melanoma. A patent for N-(3-(1H-pyrazolopyrimidine-4-phenoxy)phenyl)-2-(4-chlorophenyl)acetamide highlighted its activity against malignant melanoma cell lines, including the A375 cell line. googleapis.com

CompoundA549 IC₅₀ (µM)HepG2 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)A375 ActivityReference
N-(1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl)-2-phenylacetamide (6l)0.220.260.21Not Reported
Compound 6g1.101.731.50Not Reported nih.gov
N-(3-(1H-pyrazolopyrimidine-4-phenoxy)phenyl)-2-(4-chlorophenyl)acetamideNot ReportedNot ReportedNot ReportedActive googleapis.com

Enzyme Inhibition in Cancer Pathways

The anticancer effects of this compound derivatives are often linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the synthesis of fatty acids, a process often upregulated in cancer cells to support rapid growth. Several this compound derivatives have been identified as potent ACC inhibitors. googleapis.com

In a study focusing on 4-phenoxy-phenyl isoxazoles, compound 6g was found to be the most potent inhibitor of human ACC1 (hACC1), with an IC₅₀ value of 99.8 nM. This inhibitory activity was comparable to the known ACC inhibitor CP-640186. The inhibition of ACC by these compounds leads to a decrease in malonyl-CoA levels, which can arrest the cell cycle and induce apoptosis in cancer cells. googleapis.com The study suggested that the introduction of diverse amide and urea (B33335) substituents could enhance the lipophilicity and hydrogen bond donor capacity, contributing to the inhibitory activity.

CompoundTarget EnzymeIC₅₀ (nM)Reference
Compound 6ghACC199.8

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and has been implicated in the development of cancer. nih.gov this compound derivatives have been explored as potential COX-2 inhibitors. nih.govsemanticscholar.org For instance, preliminary studies on 2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide suggest it has inhibitory activity against COX-2. nih.gov The structural framework of these derivatives allows for modifications that can confer selectivity for COX-2 over the COX-1 isoform, which is a desirable trait for reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The development of acetamide derivatives as selective COX-2 inhibitors is an active area of research. semanticscholar.org

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, making them a key target for anticancer drugs. nih.gov Certain derivatives of this compound have been shown to inhibit topoisomerase activity. A study on a series of googleapis.comnih.govtriazolo[4,3-a]quinoxaline derivatives found that 2-(Bis googleapis.comnih.govtriazolo[4,3-a:3',4'-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl) acetamide was a highly effective inhibitor of Topoisomerase II (TopoII). This compound was shown to intercalate with DNA, cause cell cycle arrest at the G2/M phase, and induce apoptosis in Caco-2 cells.

Tyrosine kinases are a large family of enzymes that are critical components of signaling pathways controlling cell growth, differentiation, and survival. Their dysregulation is a common feature of many cancers, making them an important target for drug development. Compounds containing the this compound scaffold are being investigated as tyrosine kinase inhibitors. For example, a patent discloses compounds of this class as Bruton's tyrosine kinase (BTK) inhibitors, which are useful for treating certain types of cancer and autoimmune diseases.

The phosphoinositide 3-kinase (PI3K) pathway is another critical signaling network frequently hyperactivated in cancer. The gamma isoform (PI3Kγ) is considered a valuable target for cancer and inflammatory diseases. A prodrug approach has been utilized to target this pathway using a derivative of this compound. The compound 2-amino-N-(5-amino-2-(3-(4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenoxy)phenyl) acetamide , known as RIDR-PI103, was developed as a prodrug of the PI3K inhibitor PI103. This prodrug is designed to be activated by reactive oxygen species within the tumor microenvironment, releasing the active PI3K inhibitor.

Tyrosine Kinase Inhibition

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of this compound have been shown to exert anticancer effects by inducing apoptosis and causing cell cycle arrest in various cancer cell lines. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. mdpi.com

One study focused on furyl thiazolidinedione derivatives incorporating an this compound moiety. The most potent compound, F18, was particularly effective against lymphoid leukemic CEM cells. Flow cytometry analysis revealed that F18 induced both necrosis and apoptosis, leading to cell death. nih.gov Furthermore, it caused cell cycle arrest in the subG0-G1 phase. nih.gov This indicates that the compound prevents cells from progressing through the cell division cycle, ultimately leading to their demise. nih.gov Western blot analysis supported these findings, showing changes in cell signaling proteins consistent with cell growth arrest and death. nih.gov

Similarly, a series of 4-phenoxy-phenyl isoxazole derivatives were investigated for their anticancer properties. Two compounds, 6g and 6l, were selected for mechanistic studies in MDA-MB-231 breast cancer cells. nih.gov Flow cytometry analysis using Annexin V-FITC/PI double staining confirmed that both compounds induced apoptosis in a dose-dependent manner. nih.gov For instance, treatment with compound 6g at concentrations of 0.75, 1.5, and 3 µM for 48 hours resulted in a significant increase in the total percentage of apoptotic cells from 2.34% to 8.34%, 13.83%, and 20.25%, respectively. nih.gov These compounds also arrested the cell cycle at the G0/G1 phase. nih.gov

Another class of derivatives, pyrimidinone acetamides, have also demonstrated the ability to induce apoptosis. vulcanchem.com In HT-29 colon cancer models, these compounds were shown to activate caspase-3, a key executioner caspase in the apoptotic pathway, and suppress the anti-apoptotic protein Bcl-2. vulcanchem.com A different study on a specific derivative, compound I, showed a significant 24.51-fold increase in total apoptotic cell death in HepG2 liver cancer cells. dntb.gov.ua This compound was also found to induce cell cycle arrest. dntb.gov.ua

The table below summarizes the effects of selected this compound derivatives on apoptosis and cell cycle.

Derivative ClassCompoundCell LineApoptosis InductionCell Cycle Arrest
Furyl ThiazolidinedioneF18CEMInduces necrosis and apoptosisSubG0-G1 phase
4-Phenoxy-phenyl Isoxazole6gMDA-MB-231Dose-dependent increase in apoptotic cellsG0/G1 phase
4-Phenoxy-phenyl Isoxazole6lMDA-MB-231Induces apoptosisG0/G1 phase
Pyrimidinone AcetamideNot specifiedHT-29Caspase-3 activation, Bcl-2 suppressionNot specified
Not specifiedCompound IHepG224.51-fold increase in apoptotic cellsInduced

Effect on Intracellular Malonyl-CoA Levels

The synthesis of fatty acids is a critical process for cancer cell proliferation, providing building blocks for membranes and signaling molecules. numberanalytics.com A key regulatory enzyme in this pathway is Acetyl-CoA Carboxylase (ACC), which catalyzes the conversion of acetyl-CoA to malonyl-CoA. numberanalytics.com Several this compound derivatives have been identified as inhibitors of ACC, leading to a reduction in intracellular malonyl-CoA levels.

A study on a series of 4-phenoxy-phenyl isoxazole derivatives found that they act as novel ACC inhibitors. nih.gov The compounds 6g and 6l were specifically investigated for their effect on malonyl-CoA levels in MDA-MB-231 breast cancer cells. nih.gov Treatment with these compounds led to a significant decrease in intracellular malonyl-CoA. At the maximum tested concentration, compounds 6g and 6l caused an approximate reduction of 23.59% and 25.85%, respectively, compared to the control group. nih.gov This reduction in malonyl-CoA is a direct consequence of ACC inhibition and is linked to the observed anticancer activity, including the induction of apoptosis and cell cycle arrest. nih.gov

Malonyl-CoA is a crucial substrate for fatty acid synthase (FAS) in the de novo synthesis of fatty acids. google.com By inhibiting ACC and lowering malonyl-CoA levels, these derivatives effectively starve cancer cells of the necessary components for growth and proliferation. The enzyme has two isoforms, ACC1 (cytosolic) and ACC2 (mitochondrial). nih.gov ACC1 is primarily involved in fatty acid synthesis, while ACC2 regulates fatty acid oxidation. nih.gov The investigated 4-phenoxy-phenyl isoxazoles were shown to inhibit ACC1. nih.gov

Furthermore, research into other derivatives has also highlighted the importance of targeting the ACC-malonyl-CoA axis. For example, a novel phenoxybenzyloxy derivative, 1i, was identified as a potent and selective ACC1 inhibitor. researchgate.net Further modifications led to compound 1n, which not only showed potent ACC1 inhibition but also demonstrated a significant reduction of malonyl-CoA concentration in HCT-116 xenograft tumors upon oral administration. researchgate.net

The data below details the impact of specific derivatives on malonyl-CoA levels.

Derivative ClassCompoundCell LineEffect on Malonyl-CoA
4-Phenoxy-phenyl Isoxazole6gMDA-MB-231~23.59% reduction
4-Phenoxy-phenyl Isoxazole6lMDA-MB-231~25.85% reduction
Phenoxybenzyloxy Acetamide1nHCT-116 XenograftSignificant reduction

Enzymatic Inhibition and Receptor Interactions

This compound derivatives have been investigated as inhibitors of various enzymes critical to disease pathways, including kinases and proteases.

Kinase Inhibition: Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. Pyrrolopyrimidines containing a 4-phenoxyphenyl moiety have been patented as protein kinase inhibitors. google.com Additionally, a study on 4-phenylamino-3-quinolinecarbonitriles, which can be considered structurally related, identified potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer progression. nih.gov Another example is a pyrimidine-5-carboxamide derivative that was synthesized to target a p-loop cysteine in SRC kinase. nih.gov

Protease Inhibition: Cysteine proteases are another class of enzymes implicated in various diseases. A fragment-based drug discovery approach using a chlorofluoroacetamide (B1361830) library identified fragments that moderately inhibited the cysteine protease papain. jst.go.jp While this compound itself was part of the library, the most potent fragments possessed a 2-amino-6-ethoxybenzothiazole (B160241) scaffold. jst.go.jp In a different study, derivatives of this compound were synthesized and evaluated as inhibitors of Dengue Virus and West Nile Virus proteases. nih.gov Specifically, 2-azido-N-(4-phenoxyphenyl)acetamide was used as a precursor in the synthesis of triazole derivatives that showed inhibitory activity against the DENV NS2B-NS3 protease. nih.gov

Other Enzymes: As discussed in section 5.2.4, a significant area of research has been the inhibition of Acetyl-CoA Carboxylase (ACC) by this compound derivatives, demonstrating their role in metabolic enzyme inhibition. nih.govresearchgate.net Furthermore, pyrimidinone acetamides have been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication and a target for cancer therapy. vulcanchem.com

The following table provides examples of enzyme inhibition by these derivatives.

Derivative ClassTarget EnzymeExample Compound/Series
PyrrolopyrimidineProtein Kinases4-Amino-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine series
Pyrimidine-5-carboxamideSRC Kinase4-((2-Acrylamidophenyl)amino)-2-((4-(4-methylpiperazin-1-yl)-phenyl)amino)-N-(4-phenoxyphenyl)pyrimidine-5-carboxamide
TriazoleDENV NS2B-NS3 ProteaseDerivatives of 2-azido-N-(4-phenoxyphenyl)acetamide
Pyrimidinone AcetamideTopoisomerase IINot specified
4-Phenoxy-phenyl IsoxazoleAcetyl-CoA Carboxylase 1Compound 6g

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR), is an outer mitochondrial membrane protein. wikipedia.orgnih.gov It is a target for various classes of compounds, including several this compound derivatives, which have been developed as high-affinity ligands for imaging and therapeutic purposes. wikipedia.orggabarx.com

Phenoxyphenyl acetamide derivatives such as DAA1106 (N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide) and DAA1097 (N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide) have shown potent and selective binding to TSPO. tandfonline.comacs.org DAA1106, for instance, exhibits subnanomolar binding affinity. mdpi.com These ligands have been radiolabeled with isotopes like Carbon-11 (B1219553) and Fluorine-18 for use in Positron Emission Tomography (PET) to image TSPO expression in the brain. acs.orgacs.orgfigshare.com Elevated TSPO levels are associated with neuroinflammation and glial cell activation in various neurological disorders. nih.govnih.gov

Studies comparing [3H]DAA1106 to the classical TSPO ligand 3H-PK11195 in postmortem human brain tissue from patients with various neurological diseases showed that DAA1106 has a higher binding affinity. nih.gov This suggests that DAA1106 and related phenoxyphenyl acetamides may be superior for in vivo PET imaging of neuroinflammation. nih.gov The binding of these ligands has been shown to correlate with the presence of activated microglia. nih.gov

The table below lists some this compound derivatives and their binding affinities for TSPO.

CompoundBinding Affinity (Ki or IC50)
DAA1106Ki = 0.16 nM (rat brain) acs.org; IC50 = 1.6 nM tandfonline.com
DAA1097IC50 = 0.92 nM tandfonline.com
N-(4-chloro-2-phenoxyphenyl)-N-(isopropoxybenzyl)acetamide (3)Ki = 0.07-0.19 nM (rat brain) figshare.com
N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide (PBR28)Ki = 2.5 nM (human) mdpi.com

The translocator protein (TSPO) has long been implicated in the process of steroidogenesis, specifically in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in steroid hormone synthesis. gabarx.com Ligands that bind to TSPO have been shown to modulate this process. bioscientifica.com Pharmacological activation of TSPO by synthetic ligands can stimulate the production of steroids, including neurosteroids like allopregnanolone. wikipedia.org

This compound derivatives, as potent TSPO ligands, are expected to influence steroidogenesis. For example, a derivative of PBR28, 6-Fluoro-PBR28, was observed to stimulate the synthesis of pregnenolone, a precursor to all steroid hormones, in rat glioma C6 cells, although its potency was lower than that of the reference compound PK11195. nih.gov The interaction of TSPO ligands is thought to facilitate the movement of cholesterol across the mitochondrial membranes to the cytochrome P450 side-chain cleavage enzyme (CYP11A1), which converts cholesterol to pregnenolone. nih.govpnas.org

However, the indispensable role of TSPO in steroidogenesis has been challenged by studies using TSPO knockout mice, which showed largely unaltered basal steroid production. nih.govmdpi.com Some research suggests that while TSPO may not be absolutely required, it can facilitate hormone-stimulated steroidogenesis. pnas.org For instance, targeted deletion of the TSPO gene in Leydig cells was shown to halt cholesterol transport and steroid formation, a process that could be rescued by reintroducing TSPO. gabarx.com This indicates that while the basal process might be independent of TSPO, its modulation by ligands or its role under stimulated conditions could be significant.

TSPO's primary and most studied function is its role in the intramitochondrial transport of cholesterol. wikipedia.orggabarx.com It is a high-affinity cholesterol-binding protein. pnas.org The binding of cholesterol is localized to a conserved motif in its C-terminal region. nih.govpnas.org The structure of TSPO, with its five transmembrane helices, is thought to form a channel that facilitates the movement of cholesterol across the outer mitochondrial membrane. gabarx.com this compound ligands, by binding to TSPO, are believed to influence this transport function. The binding of the ligand PK11195, for example, is thought to stabilize the TSPO structure, which in turn stimulates cholesterol transport. nih.gov

TSPO does not act in isolation but is part of a larger protein complex at the contact sites between the outer and inner mitochondrial membranes. plos.org This complex, sometimes referred to as the "transduceosome," may include other proteins like the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocase (ANT). gabarx.complos.org Through these interactions, TSPO and its ligands can influence the mitochondrial permeability transition pore (mPTP), which is involved in regulating mitochondrial membrane potential and apoptosis. nih.govspandidos-publications.com

Studies using immunoprecipitation coupled with mass spectrometry have identified numerous mitochondrial protein binding partners for TSPO. plos.org In human glial cells, wild-type TSPO was found to interact with 30 other proteins. plos.org One notable interactor is the 14-3-3 theta protein, which is involved in regulating mitochondrial membrane proteins. plos.org The interaction of TSPO with VDAC has been consistently observed and is considered part of the machinery that bridges the inner and outer mitochondrial membranes. plos.org Therefore, this compound derivatives, by binding to TSPO, can modulate not only cholesterol transport but also a network of protein-protein interactions that affect broader mitochondrial functions, including bioenergetics and apoptosis. mdpi.comresearchgate.net

Modulation of Steroidogenesis

Cholinesterase Inhibition (AChE, BChE)

Derivatives of this compound have been identified as potent inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the symptomatic treatment of Alzheimer's disease. mdpi.comresearchgate.net The primary mechanism involves elevating levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.net

Certain amide derivatives of this compound have demonstrated a competitive inhibition mechanism, particularly towards BChE. mdpi.com This mode of inhibition involves the compound binding to the active site of the enzyme, thereby competing with the natural substrate. For instance, kinetic analysis of 2-(4-phenoxyphenyl)-N-(6-(pyridin-2-ylamino)hexyl)acetamide revealed it acts as a competitive inhibitor of equine BChE (eqBChE). mdpi.com

In the broader context of cholinesterase inhibitors, many advanced derivatives are designed as mixed-type or non-competitive inhibitors. mdpi.comnih.gov This allows them to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.comsemanticscholar.org This dual-binding capability is therapeutically significant as the PAS is implicated in the aggregation of amyloid-β fibrils, a hallmark of Alzheimer's disease. mdpi.com

CompoundTarget EnzymeInhibitionKi (µM)Inhibition Mechanism
14 (2-(4-phenoxyphenyl)-N-(6-(pyridin-2-ylamino)hexyl)acetamide)eqBChE88% at 9 µM0.621 ± 0.043Competitive
12 (2-phenyl-N-(6-(pyridin-2-ylamino)hexyl)acetamide)eqBChE81% at 9 µM2.988 ± 0.190Competitive

Data sourced from a study on pyridine (B92270) amide and carbamate (B1207046) derivatives. mdpi.com

Time-dependent inhibition assays are crucial for evaluating whether a compound acts as a pseudo-irreversible inhibitor, a characteristic feature of carbamate-based drugs like rivastigmine. mdpi.comnih.gov These assays measure inhibitory activity at different time points, typically at time zero and after a one-hour incubation period. mdpi.com For certain carbamate derivatives of the phenoxy acetamide scaffold, this method is used to determine if they function as carbamoylating inhibitors. mdpi.com This mechanism involves the formation of a covalent complex with the serine residue in the enzyme's catalytic site, leading to prolonged inhibition. mdpi.com Studies on related pyridine carbamates showed greater inhibitory potency after incubation compared to their activity at time zero, suggesting a time-dependent mechanism. mdpi.com

Competitive Inhibition Mechanisms

Ryanodine Receptor 2 (RyR2) Inhibition

The Ryanodine Receptor 2 (RyR2) is a calcium release channel in the sarcoplasmic reticulum of cardiac muscle cells essential for muscle contraction. researchgate.net Overactivation of RyR2 is linked to serious cardiac arrhythmias. researchgate.net A derivative, 2-Hydroxy-N-(4-phenoxyphenyl)acetamide, was identified from a chemical library as a selective inhibitor of RyR2. researchgate.net This discovery prompted the synthesis and investigation of further derivatives to understand their structure-activity relationship.

Gain-of-function mutations in the RyR2 gene can lead to catecholaminergic polymorphic ventricular tachycardia (CPVT), a life-threatening arrhythmogenic disorder. researchgate.net Therefore, inhibitors that can target these mutated channels are of significant therapeutic interest. Research has shown that this compound derivatives can effectively inhibit Ca²⁺ release in cells expressing RyR2 mutants associated with CPVT, such as R2474S, R4497C, and K4750Q. researchgate.net

One particularly potent derivative, compound 6 , which features a cyclopropyl (B3062369) ring, demonstrated the strongest inhibition against both the wild-type (WT) RyR2 and the investigated mutants. researchgate.net While all tested compounds showed somewhat weaker activity against the R2474S and K4750Q mutants compared to the wild-type, compound 6 remained the most effective inhibitor across all variants. researchgate.net These findings highlight the potential of this chemical scaffold in developing treatments for RyR2-related cardiac diseases. researchgate.net

CompoundTargetInhibitory Potency
Compound 6 RyR2 (WT)Most Potent
Compound 6 RyR2 (R2474S)Highest potency among tested compounds
Compound 6 RyR2 (R4497C)Most Potent
Compound 6 RyR2 (K4750Q)Highest potency among tested compounds

Summary of findings on the inhibitory activity of a lead this compound derivative against wild-type and mutant RyR2 channels. researchgate.net

EthR Inhibition for Antituberculosis Activity

Ethionamide (B1671405) is a crucial second-line antituberculosis drug that requires bioactivation by the mycobacterial enzyme EthA. deprezlab.frnih.gov The expression of EthA is negatively regulated by the transcriptional repressor EthR. deprezlab.frresearchgate.net Consequently, inhibiting EthR can increase EthA production, thereby boosting the efficacy of ethionamide and potentially overcoming drug resistance. nih.govresearchgate.net

High-throughput screening of a large compound library led to the identification of a novel chemical family of EthR inhibitors characterized by an N-phenylphenoxyacetamide motif. deprezlab.frresearchgate.net These compounds were confirmed to bind to EthR through fluorescence-based thermal shift assays and were subsequently optimized. researchgate.net

The optimized derivatives proved to be potent ethionamide boosters in M. tuberculosis-infected macrophages. deprezlab.fr For example, two N-(4-benzothiazol-2-ylphenyl)-2-phenoxy acetamide derivatives were found to be 50-fold more active than the initial hit compound in enhancing the activity of ethionamide. researchgate.net This strategy of inhibiting EthR provides a proof-of-concept for improving the therapeutic index of ethionamide, which could lead to its use in lower, better-tolerated doses. deprezlab.frnih.gov

Compound ClassTargetActivityKey Finding
N-phenylphenoxyacetamide derivativesEthREthR Inhibition, Ethionamide BoostingIdentified as a new family of EthR inhibitors. deprezlab.frresearchgate.net
Optimized phenoxy acetamide derivativesEthRPotent Ethionamide Boosting50-fold more active in boosting ethionamide on Mtb-infected macrophages compared to the initial hit. researchgate.net

Antimicrobial Activities

Derivatives of this compound have demonstrated notable antimicrobial properties. Research has explored their efficacy against a range of microbial pathogens, indicating potential applications in addressing bacterial and fungal infections. smolecule.cominnovareacademics.in For instance, chlorinated quinazoline derivatives bearing a phenoxyphenyl-acetamide moiety have shown broad-spectrum antimicrobial effects. vulcanchem.com

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been a subject of significant investigation. Studies have revealed that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, 2-chloro-N-(4-phenoxyphenyl)acetamide exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antibacterial agent. Similarly, 6,8-dichloro quinazoline derivatives have been reported to inhibit Staphylococcus aureus with a MIC of 8 µg/mL. vulcanchem.com

Another study focused on N-phenylacetamide derivatives containing 4-arylthiazole moieties, which were synthesized by incorporating a thiazole group into the amide structure. One of these compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), showed a promising EC50 value of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo), which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.gov Mechanistic studies using scanning electron microscopy revealed that compound A1 could cause the rupture of the Xoo cell membrane. nih.gov

Furthermore, dithiocarbamate (B8719985) derivatives synthesized from N-(4-methoxyphenyl)acetamide have also been evaluated for their bactericidal properties. Sodium acetyl(4-methoxyphenyl)carbamodithioate, at a concentration of 0.4%, showed a significant zone of inhibition (18 mm) against Pectobacterium carotovorum. researchgate.net

Table 1: Antibacterial Activity of this compound Derivatives

Compound Name Test Organism Activity (MIC/EC50)
2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide Staphylococcus aureus MIC: 32 µg/mL
2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide Escherichia coli MIC: 64 µg/mL
2-chloro-N-(4-phenoxyphenyl)acetamide Staphylococcus aureus MIC: 32 µg/mL
2-chloro-N-(4-phenoxyphenyl)acetamide Escherichia coli MIC: 32 µg/mL
6,8-dichloro quinazoline derivative Staphylococcus aureus MIC: 8 µg/mL
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) Xanthomonas oryzae pv. Oryzae (Xoo) EC50: 156.7 µM
Sodium acetyl(4-methoxyphenyl)carbamodithioate Pectobacterium carotovorum 18 mm zone of inhibition (0.4% conc.)

Anti-inflammatory Activities

Derivatives of this compound have been investigated for their potential to mitigate inflammation. nih.gov Studies suggest that these compounds can modulate inflammatory pathways, making them candidates for the development of new anti-inflammatory drugs. smolecule.com The presence of halogen substituents on the aromatic ring of some 2-(substituted phenoxy) acetamide derivatives has been shown to favor anti-inflammatory activity. nih.gov

Modulation of Inflammatory Pathways

The anti-inflammatory effects of this compound derivatives are believed to stem from their interaction with specific molecular targets within inflammatory cascades. evitachem.com For instance, some quinazoline derivatives are thought to modulate inflammatory pathways, which contributes to their anti-inflammatory properties. smolecule.com The mechanism of action for compounds like N-(4-phenoxyphenyl)-2-(quinolin-8-yloxy)acetamide may involve the inhibition of enzymes that are crucial in inflammatory processes or the modulation of receptor activity that influences cellular signaling pathways related to inflammation. evitachem.com

Anticonvulsant Activity

A significant area of research for this compound derivatives has been their potential as anticonvulsant agents for the management of epilepsy. nih.gov Various derivatives have been synthesized and evaluated in preclinical models, demonstrating promising activity against seizures. nih.govmdpi.com

Benzodiazepine (BZD) Receptor Agonism

The anticonvulsant effects of some this compound derivatives are linked to their interaction with the benzodiazepine (BZD) receptor. nih.govresearchgate.net The phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid scaffold, for example, possesses the necessary pharmacophoric features to act as a BZD receptor agonist. nih.gov In vivo studies have confirmed this mechanism, where the anticonvulsant activity of a potent derivative was antagonized by flumazenil, a known BZD receptor antagonist. This confirmed the involvement of benzodiazepine receptors in the biological effects of these compounds. researchgate.net Furthermore, N-(4-chloro-2-phenoxyphenyl)-N-(isopropoxybenzyl)acetamide and N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide are two phenoxyphenyl-acetamide derivatives that have been identified as potent PBR (peripheral benzodiazepine receptor) agonists. researchgate.net

Evaluation using MES and PTZ Models

The anticonvulsant potential of this compound derivatives has been extensively evaluated using standard preclinical models, namely the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.govjapsonline.com These models help to determine the efficacy of compounds against generalized tonic-clonic seizures (MES test) and myoclonic seizures (PTZ test).

A study on phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids revealed that while all new compounds were active in the MES test, only two showed activity in the PTZ test. nih.gov Specifically, the nitro derivatives 8k and 8L demonstrated the most significant anticonvulsant activities. nih.gov In another study, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives also showed activity predominantly in the MES seizure model. nih.gov

Furthermore, novel 3-amino-5-(4-choloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivatives were assessed in the PTZ model. One compound, 3-amino-5-[4-chloro-2-(2-flurophenoxy)phenyl]-4H-1,2,4-triazole, exhibited potent anticonvulsant activity with an ED50 of 1.4 mg/kg, which is comparable to the standard drug diazepam (ED50 = 1.2 mg/kg). researchgate.nettandfonline.com

Table 2: Anticonvulsant Activity of this compound Derivatives

Compound Class/Derivative Anticonvulsant Model Observation
Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids (8a-m) MES test All compounds were active.
Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids (8k and 8L) MES and PTZ tests Best anticonvulsant activities observed.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives MES test Showed exclusive activity in this model.
3-amino-5-[4-chloro-2-(2-flurophenoxy)phenyl]-4H-1,2,4-triazole PTZ test Potent activity (ED50 = 1.4 mg/kg).

Target Identification and Pathway Modulation

Derivatives of this compound have been the subject of various biological and mechanistic studies to elucidate their therapeutic potential. Research has focused on identifying their molecular targets and understanding how they modulate critical cellular signaling pathways. These investigations have revealed that the biological activities of these compounds are often linked to their ability to interact with specific enzymes and to influence pathways controlling cell fate, such as apoptosis and proliferation.

Molecular Targets (Enzymes, Receptors)

The mechanism of action for many this compound derivatives involves direct interaction with molecular targets, primarily enzymes, that are crucial for cell function and survival. evitachem.com While receptor modulation is also suggested as a potential mechanism, the identification of specific enzyme targets has been more prominent in scientific literature. evitachem.comevitachem.com

Enzymes

Several studies have identified key enzymes as targets for this class of compounds, particularly in the context of anticancer research.

Kinases: A number of derivatives have been developed as kinase inhibitors. For instance, certain 2-oxoindole-based N-aryl acetamides act as multiple kinase inhibitors, showing potent activity against platelet-derived growth factor receptors (PDGFRα and PDGFRβ) and vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.net One such derivative, compound 6f, demonstrated IC₅₀ values of 7.41 nM, 6.18 nM, and 7.49 nM against these kinases, respectively. researchgate.net Thiazole-containing derivatives are also known to modulate EGFR and VEGFR pathways. vulcanchem.com

Acetyl-CoA Carboxylase (ACC): ACC is a critical enzyme in fatty acid synthesis and has been identified as a target for cancer therapy. A series of 4-phenoxy-phenyl isoxazoles, which are structurally related to this compound, were synthesized and evaluated as ACC inhibitors. nih.gov One compound in this series, 6g, showed potent inhibitory activity against the hACC1 enzyme with an IC₅₀ value of 99.8 nM. nih.gov

Histone Deacetylases (HDACs): Structurally similar compounds, such as certain thiazole-acetamide derivatives, have been found to inhibit histone deacetylases like HDAC8. vulcanchem.com Other triazole derivatives are also suggested to inhibit HDACs and thymidylate synthase, enzymes involved in cancer cell proliferation.

Table 1: Enzyme Targets of this compound Derivatives

Derivative Class Enzyme Target Reported Activity (IC₅₀) Source(s)
2-Oxoindole N-aryl acetamides PDGFRα, PDGFRβ, VEGFR-2 7.41 nM, 6.18 nM, 7.49 nM researchgate.net
4-Phenoxy-phenyl isoxazoles Acetyl-CoA Carboxylase 1 (hACC1) 99.8 nM nih.gov
Thiazole-acetamide analogues Histone Deacetylase 8 (HDAC8) 0.8–2.4 μM vulcanchem.com

Receptors

The phenoxyphenyl moiety present in these compounds may contribute to interactions with hydrophobic regions of various proteins, including receptors. Several sources suggest that derivatives of this compound may act by modulating receptor activity, which in turn influences critical cellular signaling pathways. evitachem.comevitachem.com However, specific receptor binding targets are less extensively documented in comparison to enzyme inhibition.

Signaling Pathway Modulation (Apoptosis, Proliferation, Differentiation)

This compound derivatives exert significant biological effects by modulating signaling pathways that regulate cell proliferation, cell death (apoptosis), and differentiation.

Proliferation and Cell Cycle Arrest

A primary mechanism of action for the anticancer properties of these derivatives is the inhibition of cell proliferation.

Antiproliferative Activity: Studies have demonstrated significant cytotoxicity of these compounds against various human cancer cell lines. For example, 2-chloro-N-(4-phenoxyphenyl)acetamide showed an IC₅₀ value of 15 µM against the MCF-7 human breast cancer cell line. Another derivative, a 4-phenoxy-phenyl isoxazole (compound 6l), exhibited potent antiproliferative activity with IC₅₀ values of 0.22 µM, 0.26 µM, and 0.21 µM against A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) cancer cells, respectively. nih.gov

Cell Cycle Disruption: These compounds have been found to interfere with the cell cycle. Treatment with 2-chloro-N-(4-phenoxyphenyl)acetamide was found to disrupt the cell cycle at the G2/M phase in MCF-7 cells. In contrast, certain 4-phenoxy-phenyl isoxazole derivatives were shown to arrest the cell cycle at the G0/G1 phase in MDA-MB-231 cells. nih.gov

Apoptosis Induction

Inducing apoptosis, or programmed cell death, in cancer cells is a key therapeutic strategy. Several this compound derivatives have been shown to trigger this pathway.

Mechanism of Induction: The induction of apoptosis can occur through various mechanisms. Some derivatives, particularly those containing a chlorophenoxy group or a triazole moiety, are thought to generate reactive oxygen species (ROS), which leads to oxidative stress and triggers apoptosis. vulcanchem.com Other derivatives have been shown to increase the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. google.com Flow cytometry analysis has also confirmed that compounds like 4-phenoxy-phenyl isoxazoles induce apoptosis in a dose-dependent manner. nih.gov

Table 2: Modulation of Cellular Pathways by this compound Derivatives

Derivative Cell Line Pathway(s) Modulated Observed Effect Source(s)
2-Chloro-N-(4-phenoxyphenyl)acetamide MCF-7 (Breast Cancer) Proliferation, Cell Cycle IC₅₀ = 15 µM, Arrest at G2/M phase
4-Phenoxy-phenyl isoxazole (6l) A549, HepG2, MDA-MB-231 Proliferation, Cell Cycle, Apoptosis IC₅₀ = 0.21-0.26 µM, Arrest at G0/G1, Apoptosis induction nih.gov
Triazole derivatives Various Cancer Cells Apoptosis ROS generation

Differentiation

While the modulation of apoptosis and proliferation pathways by this compound derivatives is well-documented, their potential role in modulating cellular differentiation is also an area of investigation. The ability to influence cell differentiation could have therapeutic implications, but this aspect is less characterized compared to their effects on cell survival and growth.

Table of Mentioned Compounds

Compound Name
This compound
2-Chloro-N-(4-phenoxyphenyl)acetamide
4-Phenoxy-phenyl isoxazoles
N-Aryl acetamides
2-Oxoindoles
Thiazole-acetamide derivatives
Triazole derivatives
2-{[3-[[5-Methyl-2-(propane-2-yl)phenoxy]methyl)-4-benzyl-4,5-dihydro-1H-1,2,4-triazole-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
2-[(3-{[4-(acetylamino)phenoxy]methyl}-4-benzyl-4,5-dihydro-1H-1,2,4-triazole-5-yl)sulfanyl]-N-(4-bromophenyl)acetamide

Applications in Advanced Material Science Research

Development of Polymers and Resins with Enhanced Properties

The rigid and thermally stable phenoxyphenyl group within N-(4-phenoxyphenyl)acetamide makes its derivatives attractive monomers for the synthesis of high-performance polymers like poly(aryl ether ketone)s (PAEKs) and polyarylates. researchgate.netevitachem.com These polymers are sought after in the electronics, automotive, and aerospace industries. Researchers have synthesized novel polymers by incorporating units similar to this compound, leading to materials with superior properties. researchgate.net

One area of research involves the synthesis of new PAEKs using a bisphenol monomer, 1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane (BHPPPPM), which contains the core 4-phenoxyphenyl structure. researchgate.net These PAEKs were prepared through a nucleophilic substitution reaction with various difluorinated aromatic ketones. The resulting polymers were amorphous and exhibited high glass transition temperatures (Tg) ranging from 174°C to 196°C, indicating excellent thermal stability. researchgate.net The temperatures for 5% weight loss exceeded 500°C, with high char yields, further confirming their heat-resistant nature. researchgate.net

These polymers also demonstrated good solubility in common aprotic polar solvents, a crucial characteristic for processing. They could be cast into transparent, strong, and flexible films. researchgate.net The mechanical and physical properties of these PAEKs highlight the benefits of incorporating the (4-phenoxyphenyl)triphenylmethane moieties. researchgate.netevitachem.com

Table 1: Properties of Poly(aryl ether ketone)s (PAEKs) Derived from a (4-Phenoxyphenyl)-Containing Monomer researchgate.net
PropertyValue Range
Inherent Viscosity (dL g⁻¹)0.60 - 0.78
Number-Average Molecular Weight (g mol⁻¹)29,500 - 34,200
Glass Transition Temperature (Tg) (°C)174 - 196
Temperature at 5% Weight Loss (°C)> 500
Tensile Strength (MPa)78 - 85
Tensile Modulus (GPa)1.9 - 2.4
Elongation at Break (%)7 - 10

Similarly, novel aromatic polyesters (polyarylates) have been synthesized using a (4-phenoxyphenyl)phenylmethene-containing monomer. These materials also showed excellent thermal stability, solubility, and film-forming properties, making them promising for applications in high-performance plastics, coatings, and films. evitachem.com

Building Blocks for New Materials with Specific Characteristics

The this compound structure serves as a versatile building block for synthesizing new organic compounds and materials with tailored properties. smolecule.comevitachem.com Its functional groups can be modified through various chemical reactions to create derivatives for specific applications in medicinal chemistry and materials science. evitachem.com

For instance, the core structure is used in the synthesis of novel uracil (B121893) derivatives. evitachem.com By attaching the this compound moiety to a pyrimidine (B1678525) ring, researchers have developed compounds with significant antiviral activity, specifically against human cytomegalovirus (HCMV). evitachem.com This demonstrates how the compound can be a key component in the design of complex, biologically active molecules.

Furthermore, derivatives like 2,6-Diisopropyl-4-phenoxyphenyl Isocyanate act as crucial intermediates in the synthesis of a range of organic compounds, including polymers and pharmaceuticals. evitachem.comevitachem.com The phenoxyphenyl group is also a component in compounds investigated for their unique electronic and optical properties. For example, N-(4-phenoxyphenyl)-2-(quinolin-8-yloxy)acetamide has been explored for its potential in developing new materials with specific optoelectronic functions due to its distinct molecular architecture. evitachem.com

The adaptability of the this compound framework allows it to be a foundational element in creating a diverse array of functional materials, from high-strength polymers to specialized molecules with targeted biological or physical properties.

Future Research Directions and Therapeutic Potential

Discovery of Novel Drug Candidates

The N-(4-phenoxyphenyl)acetamide core structure serves as a versatile template for the design and synthesis of novel drug candidates with diverse pharmacological profiles. evitachem.comsmolecule.com By modifying various functional groups attached to this central scaffold, researchers can fine-tune the compound's properties to target specific biological pathways involved in a range of diseases. smolecule.comsmolecule.com

One promising avenue of research involves the development of dual-target inhibitors. For instance, researchers have designed acetamide (B32628) derivatives based on the molecular similarity between acetyl-CoA carboxylase (ACC) inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists. This led to the identification of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel ACC2 inhibitors with dual PPARα/PPARδ agonistic activity, which could be beneficial for treating metabolic disorders like obesity and type 2 diabetes. nih.gov

Furthermore, the N-phenylphenoxyacetamide motif has been identified in a new class of inhibitors for EthR, a transcriptional repressor in Mycobacterium tuberculosis. This discovery opens the door for developing new agents that can boost the efficacy of existing antituberculosis drugs. researchgate.net The exploration of different substituents on the phenoxyphenyl ring and the acetamide group continues to yield compounds with potential applications in oncology, infectious diseases, and inflammatory conditions. smolecule.comsmolecule.com

Development of New Therapeutic Agents

The development of new therapeutic agents based on the this compound scaffold is an active area of investigation. The structural versatility of this compound allows for its incorporation into more complex molecules to enhance therapeutic efficacy. evitachem.comsmolecule.comsmolecule.com

For example, derivatives incorporating a quinazolinone moiety have shown potential as anticancer and antimicrobial agents. smolecule.comvulcanchem.com The unique combination of the quinazolinone core with the this compound structure can lead to compounds with distinct biological activities. smolecule.com Similarly, the introduction of a 1,2,4-triazole (B32235) ring has been explored to create hybrids with potential antioxidant and anti-atherosclerotic effects. vulcanchem.com

Researchers are also synthesizing and evaluating derivatives for their activity against specific pathogens. For instance, a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives incorporating the this compound moiety has been synthesized and tested against Toxoplasma gondii, with some compounds showing potent inhibitory effects. acs.org Another study reported the development of long-chained 2-uracil-3-yl-N-(4-phenoxyphenyl)acetamides as dual inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov

Table 1: Examples of this compound Derivatives and Their Potential Therapeutic Applications
Derivative ClassPotential Therapeutic ApplicationKey Structural FeatureReference
Quinazolinone derivativesAnticancer, AntimicrobialFused quinazolinone ring system smolecule.comvulcanchem.com
1,2,4-Triazole hybridsAntioxidant, Anti-atheroscleroticIncorporation of a 1,2,4-triazole ring vulcanchem.com
Piperazin-1-yl)quinazolin-4(3H)-one derivativesAnti-parasitic (Toxoplasma gondii)Piperazine (B1678402) and quinazolinone moieties acs.org
2-Uracil-3-yl derivativesAntiviral (HCMV, VZV)Uracil (B121893) and a long alkyl chain nih.gov

Addressing Drug Resistance

The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. The this compound scaffold offers a promising platform for developing agents that can overcome resistance mechanisms. vulcanchem.com

One key strategy involves targeting proteins that confer resistance. As mentioned earlier, N-phenylphenoxyacetamide derivatives have been identified as inhibitors of EthR, a transcriptional repressor that contributes to the innate resistance of Mycobacterium tuberculosis to the drug ethionamide (B1671405). researchgate.net By inhibiting EthR, these compounds can restore the sensitivity of the bacteria to ethionamide, providing a new approach to combat drug-resistant tuberculosis. researchgate.net

Furthermore, the development of "combi-molecules" or single agents with multiple pharmacological targets is an emerging strategy to minimize drug resistance. acs.org The inherent modularity of the this compound structure makes it an ideal candidate for this approach, allowing for the integration of different pharmacophores to target multiple pathways simultaneously.

Exploration of Broader Biological Activities

While much of the research on this compound has focused on specific therapeutic areas, there is a growing interest in exploring its broader biological activities. The diverse chemical space accessible through modifications of this scaffold suggests that it may interact with a wide range of biological targets. smolecule.comacs.orgontosight.ai

For example, preliminary studies have suggested that some derivatives may possess anti-inflammatory and antioxidant properties. vulcanchem.com The phenoxyphenyl moiety can interact with hydrophobic regions of proteins, while the acetamide group can form hydrogen bonds, enabling a variety of molecular interactions.

Computational studies have also pointed to potential new applications. For instance, a derivative of this compound was identified through virtual screening as a potential inhibitor of fibroblast growth factor 2 (FGF2), a key player in cancer. frontiersin.org This highlights the potential of in silico methods to uncover novel biological activities for this class of compounds.

Clinical Translation and Biomarker Development

The ultimate goal of medicinal chemistry research is the clinical translation of promising compounds into effective therapies. While this compound itself is not currently a clinical drug, its derivatives are being investigated for their potential in diagnostics and therapy.

A significant area of development is in the field of molecular imaging, particularly for positron emission tomography (PET). Several derivatives of this compound have been developed as radioligands for imaging the translocator protein (TSPO), a biomarker for neuroinflammation. nih.govresearchgate.netthno.org For example, [11C]DAA1106 (N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide) and related compounds have shown promise in visualizing microglial activation in the brain, which is a hallmark of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.netscirp.org

Q & A

Basic: What are the critical steps in synthesizing N-(4-Phenoxyphenyl)acetamide, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves:

Acetylation of 4-phenoxyaniline using acetyl chloride or acetic anhydride under reflux conditions.

Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography.
Key reaction parameters include:

  • Temperature : Excess heat may degrade the acetamide moiety; optimal range is 60–80°C .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while methanol improves crystallinity during purification .
  • Catalysts : Acidic conditions (e.g., H₂SO₄) accelerate acetylation but require neutralization to prevent byproducts .
    Yield optimization (typically 65–85%) depends on stoichiometric control of the acetylating agent .

Advanced: How can structural modifications to this compound improve its bioactivity, and what analytical methods validate these changes?

Answer:
Structural modifications focus on:

  • Phenoxy ring substitution : Introducing electron-withdrawing groups (e.g., -NO₂, -Br) enhances antimicrobial activity by increasing electrophilicity .
  • Acetamide side-chain elongation : Adding methyl or ethyl groups improves lipophilicity, aiding blood-brain barrier penetration .
    Validation methods :
  • HPLC-MS : Confirms purity (>95%) and detects degradation products .
  • X-ray crystallography : Resolves stereochemical outcomes of substitutions .
  • In silico docking : Predicts binding affinity to targets like cyclooxygenase-2 (COX-2) .
    Example SAR table:
ModificationBioactivity ChangeReference
-Br at para position↑ Anticancer (IC₅₀: 12 μM)
-OCH₃ at meta position↓ Cytotoxicity

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, acetamide -CH₃ at δ 2.1 ppm) .
  • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and aromatic C-O-C (~1240 cm⁻¹) .
  • Melting point analysis : Consistent m.p. (155–162°C) indicates purity .
  • Elemental analysis : Validates %C, %H, %N within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:
Contradictions often arise from:

  • Assay variability : Use standardized protocols (e.g., MTT for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Solubility differences : DMSO stock concentrations >1% may artifactually inhibit cell growth; optimize using surfactants like Tween-80 .
  • Metabolic instability : Perform hepatic microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
    Case study: A 2023 study found conflicting IC₅₀ values (15 vs. 50 μM) for COX-2 inhibition; retesting under uniform pH (7.4) and temperature (37°C) resolved discrepancies .

Basic: What are the primary biological targets and initial screening assays for this compound?

Answer:

  • Targets : COX-2, β-amyloid (Alzheimer’s), and bacterial DNA gyrase .
  • Screening assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus) .
    • Anticancer : NCI-60 cell line panel .
    • Anti-inflammatory : COX-2 ELISA .
      Baseline activity: MIC of 32 μg/mL for Gram-positive bacteria; IC₅₀ of 25 μM for HT-29 colon cancer cells .

Advanced: What industrial-scale challenges exist for synthesizing this compound, and how are they addressed?

Answer:
Challenges :

  • Scale-up inefficiency : Batch reactions >1 kg show reduced yield (50–60%) due to poor heat dissipation .
  • Waste management : Acetic acid byproducts require neutralization with NaOH, generating sodium acetate waste .
    Solutions :
  • Flow chemistry : Improves heat control and reduces reaction time (3 hr vs. 8 hr batch) .
  • Green solvents : Switch to ethyl acetate (recyclable) reduces environmental impact .

Basic: How does the electronic nature of substituents on the phenoxy ring influence reactivity in nucleophilic substitution reactions?

Answer:

  • Electron-withdrawing groups (e.g., -NO₂): Activate the ring for nucleophilic attack at the para position (σₚ⁺ = +0.78) .
  • Electron-donating groups (e.g., -OCH₃): Deactivate the ring, requiring harsher conditions (e.g., 100°C, 24 hr) for bromination .
    Example: Nitration at the meta position occurs 3× faster with -Br substituents due to inductive effects .

Advanced: What mechanistic insights explain the dual anticancer and neuroprotective effects of certain derivatives?

Answer:

  • Anticancer : ROS generation via quinone methide intermediates induces apoptosis in HeLa cells .
  • Neuroprotective : Inhibition of β-secretase (BACE1) reduces amyloid-β plaques (IC₅₀: 8 μM) .
    Key evidence : Fluorescence quenching assays show binding to BACE1’s catalytic aspartate residues (Kd = 0.45 μM) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (prevents dermal irritation) .
  • Ventilation : Use fume hoods to avoid inhaling fine powders .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .
    LD₅₀ (rat, oral): 1200 mg/kg; non-mutagenic in Ames tests .

Advanced: How can computational modeling guide the design of metabolically stable derivatives?

Answer:

  • ADMET prediction : SwissADME calculates logP (<3.5) and PSA (<90 Ų) to optimize bioavailability .
  • Metabolism prediction : CYP450 isoform mapping (e.g., CYP3A4) identifies sites for deuterium exchange to block oxidation .
    Case study: A 2024 study replaced -CH₃ with -CF₃, increasing half-life from 2.1 to 6.8 hr in rat plasma .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.